Desdimethyltamoxifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKBWHDNUSJLW-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314338 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-20-4 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desdimethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Didesmethyl Tamoxifen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desdimethyltamoxifen chemical structure and properties
Topic: The Pharmacochemical Profile of N,N-Desdimethyltamoxifen (Metabolite Z) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
In the pharmacokinetics of Tamoxifen, N,N-Desdimethyltamoxifen (also known as Didesmethyltamoxifen , Metabolite Z , or Dinortamoxifen ) represents a critical junction in the metabolic cascade. While historically overshadowed by the high-affinity estrogen receptor (ER) ligands 4-hydroxytamoxifen and Endoxifen, Desdimethyltamoxifen has emerged as a vital biomarker for CYP3A4/5 activity and a requisite precursor to Norendoxifen , a potent aromatase inhibitor.
This guide provides a rigorous technical analysis of the molecule’s structural properties, its genesis via cytochrome P450 pathways, and the validated analytical protocols required for its detection in biological matrices.
Chemical Structure and Physicochemical Properties
Desdimethyltamoxifen is the primary amine derivative of the parent drug, resulting from the complete N-demethylation of the ethylamine side chain. Unlike the tertiary amine (Tamoxifen) and secondary amine (N-Desmethyltamoxifen), the primary amine functionality of Desdimethyltamoxifen significantly alters its ionization profile and chromatographic behavior.
Table 1: Physicochemical Profile
| Property | Specification |
| Common Name | N,N-Desdimethyltamoxifen (Metabolite Z) |
| IUPAC Name | (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethanamine |
| Chemical Formula | C₂₄H₂₅NO |
| Molecular Weight | 343.46 g/mol |
| Monoisotopic Mass | 343.1936 Da |
| Key Functional Group | Primary Amine (-NH₂) |
| LogP (Predicted) | ~5.8 (Highly Lipophilic) |
| pKa (Basic Amine) | ~9.5 |
| Solubility | Low in water; soluble in Methanol, Acetonitrile, DMSO |
Metabolic Genesis and Biotransformation
The formation of Desdimethyltamoxifen is a sequential oxidative process driven primarily by the CYP3A subfamily. It serves as a specific probe for CYP3A4 activity because, unlike 4-hydroxylation (mediated by CYP2D6), the N-demethylation pathway is less susceptible to genetic polymorphism but highly sensitive to drug-drug interactions (e.g., Rifampin induction).
Pathway Mechanics
-
Step 1: Tamoxifen is N-demethylated to N-Desmethyltamoxifen (NDMT) . This is the major metabolic route, accounting for ~92% of primary metabolism.
-
Step 2: NDMT undergoes a second N-demethylation to form N,N-Desdimethyltamoxifen (DDMT) .
-
Step 3 (Activation): DDMT can be hydroxylated to Norendoxifen , which exhibits dual pharmacology (ER antagonism and Aromatase inhibition).
Figure 1: The Tamoxifen N-Demethylation Cascade
Caption: Sequential N-demethylation pathway mediated by CYP3A4/5 leading to the formation of Desdimethyltamoxifen and subsequent activation to Norendoxifen.
Pharmacological Significance
While Desdimethyltamoxifen itself is often categorized as a weak anti-estrogen, its role must be understood in the context of the "aggregate effect" of Tamoxifen therapy.
-
ER Binding Affinity: Desdimethyltamoxifen exhibits <1% of the binding affinity for Estrogen Receptor alpha (ERα) compared to 4-Hydroxytamoxifen or Estradiol. It is essentially pharmacologically latent regarding direct ER blockade.
-
The Norendoxifen Precursor: Its primary therapeutic value lies in its conversion to Norendoxifen. Unlike other metabolites, Norendoxifen has been shown to inhibit aromatase (CYP19A1) with potency comparable to Letrozole in vitro (IC₅₀ ~90 nM), providing a secondary mechanism of action (estrogen deprivation) distinct from the SERM activity of the parent drug [1].
Analytical Protocol: LC-MS/MS Quantification
Accurate quantification of Desdimethyltamoxifen requires distinguishing it from its mono-methylated precursor (NDMT). The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Experimental Design Principles (Self-Validating)
-
Separation: Due to the structural similarity between NDMT and DDMT, chromatographic resolution is critical. A C18 column with a high-pH resistant coating is recommended to maintain peak shape for basic amines.
-
Specificity: The transition to the m/z 44 fragment is specific to the primary amine side chain, distinguishing it from the m/z 58 (secondary amine) and m/z 72 (tertiary amine) fragments common to other metabolites [2].
Workflow Diagram
Caption: Optimized bioanalytical workflow for the extraction and quantification of polar Tamoxifen metabolites.
Instrument Parameters
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes.
Table 2: MRM Transitions for Specificity
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin of Fragment |
| N,N-Desdimethyltamoxifen | 344.2 | 44.1 | 25 | Primary amine side chain (-CH₂-NH₂) |
| N-Desmethyltamoxifen | 358.2 | 58.1 | 22 | Secondary amine side chain |
| Tamoxifen | 372.2 | 72.1 | 20 | Tertiary amine side chain |
Note: The m/z 44 product ion is the definitive spectral signature for the didesmethyl metabolite, corresponding to the ethenamine fragment.
Synthetic Route for Standards
For research requiring high-purity standards (e.g., for generating calibration curves), the synthesis of N,N-desdimethyltamoxifen is typically achieved via the McMurry coupling reaction, followed by side-chain modification.
-
Precursor Assembly: Reaction of 4-hydroxybenzophenone with a halo-ethane derivative.
-
Side Chain Amination: The primary amine is often introduced via the Gabriel synthesis (using potassium phthalimide) followed by hydrazine deprotection to yield the free amine.
-
Salt Formation: The base is converted to the Hydrochloride (HCl) salt to improve stability and water solubility for biological assays [3].
References
-
Lu, W.J., et al. (2012). "Norendoxifen, a distinct active metabolite of tamoxifen, is a potent aromatase inhibitor." Breast Cancer Research and Treatment.
-
Teunissen, S.F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.
-
Gamboa da Costa, G., et al. (2000). "Synthesis and investigation of alpha-hydroxy-N,N-didesmethyltamoxifen as a proximate carcinogen." Chemical Research in Toxicology.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Technical Guide: Biotransformation of N-Desmethyltamoxifen to Desdimethyltamoxifen
The following technical guide details the biotransformation of N-desmethyltamoxifen to desdimethyltamoxifen (also known as N,N-didesmethyltamoxifen).
Executive Summary
The metabolism of Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), is a multi-step process critical for its therapeutic efficacy.[1][2] While the formation of Endoxifen (4-hydroxy-N-desmethyltamoxifen) is often the primary focus due to its high potency, the sequential N-demethylation pathway plays a vital pharmacokinetic role.
This guide focuses specifically on the conversion of N-desmethyltamoxifen (NDM) to Desdimethyltamoxifen (DDM) . This reaction represents the removal of the second methyl group from the ethylamine side chain.[3] DDM (N,N-didesmethyltamoxifen) is not merely an elimination product; it serves as the direct precursor to Norendoxifen , a pharmacologically active metabolite, and has been identified as a potential mechanism-based inhibitor of CYP3A4.
Mechanistic Enzymology
Enzyme Identification
The conversion of NDM to DDM is an oxidative N-demethylation reaction. Unlike the 4-hydroxylation pathway (which is heavily CYP2D6-dependent), this sequential demethylation is catalyzed primarily by the CYP3A subfamily .
-
Secondary Catalyst: CYP3A5[3]
-
Minor Contributions: CYP1A2, CYP2C19 (negligible in vivo relative to 3A4).
Chemical Mechanism
The reaction follows the canonical Cytochrome P450 radical abstraction mechanism.[3]
-
Substrate Binding: NDM binds to the active site of CYP3A4.[3]
-
Hydrogen Abstraction: The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen atom from the remaining N-methyl group of NDM.
-
Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron.[3]
-
Carbinolamine Intermediate: An unstable carbinolamine (N-hydroxymethyl) intermediate is formed.
-
Collapse: The intermediate spontaneously collapses, releasing formaldehyde (HCHO) and the primary amine, Desdimethyltamoxifen (DDM).
Pathway Visualization
The following diagram illustrates the position of DDM within the broader Tamoxifen metabolic network.
Figure 1: Metabolic pathway highlighting the formation of Desdimethyltamoxifen (DDM) from N-Desmethyltamoxifen (NDM).
Quantitative Kinetics
Understanding the kinetics of this specific step is crucial for modeling drug-drug interactions (DDIs), particularly with CYP3A4 inhibitors/inducers.
Kinetic Parameters (Recombinant CYP3A4)
The following data represents the specific conversion of NDM → DDM using expressed CYP3A4 enzymes.
| Parameter | Value | Unit | Significance |
| 10.5 | µM | Moderate affinity. Indicates this pathway is relevant at therapeutic concentrations.[3] | |
| 0.061 | pmol/pmol P450/min | Lower turnover rate compared to the initial Tamoxifen → NDM step.[3] | |
| 7.6 × 10⁻³ | µl/min/pmol P450 | Intrinsic clearance of the secondary demethylation step.[3] |
Data Source: Derived from in vitro incubation studies with human liver microsomes and recombinant enzymes [1].
Relative Abundance
In patients on chronic therapy (20 mg/day):
-
NDM: Steady-state levels are typically 2-3x higher than parent Tamoxifen.
-
DDM: Present at approximately 20-40% of the concentration of parent Tamoxifen.
-
Implication: While DDM is a secondary metabolite, its accumulation is significant enough to warrant monitoring, especially given its potential to inhibit CYP3A4 (autoinhibition).
Experimental Methodologies
In Vitro Incubation Protocol
To study the formation of DDM, researchers should isolate the NDM → DDM step using N-desmethyltamoxifen as the starting substrate.
Reagents:
-
Substrate: N-desmethyltamoxifen (purity >98%).
-
Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4) with P450 Oxidoreductase (POR) and Cytochrome b5.[3]
-
Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Pre-incubation: Mix Buffer, Enzyme (20-50 pmol P450/mL), and Substrate (range 1–100 µM) at 37°C for 5 minutes.
-
Initiation: Add NADPH generating system to start the reaction.
-
Incubation: Incubate at 37°C with shaking.
-
Timepoint: 10–30 minutes (must be within the linear range of product formation).
-
-
Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., DDM-d5 or Propranolol). Ratio 1:3 (Sample:ACN).
-
Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Supernatant is ready for LC-MS/MS.
Analytical Detection (LC-MS/MS)
Detection of DDM requires differentiation from NDM and Tamoxifen based on mass and fragmentation.[3]
-
Instrumentation: Triple Quadrupole Mass Spectrometer (ESI+).[3]
-
Chromatography: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).[3]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[3]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| N-Desmethyltamoxifen (NDM) | 358.2 [M+H]+ | 58.1 | Loss of side chain (-CH2-CH2-NH-CH3) |
| Desdimethyltamoxifen (DDM) | 344.2 [M+H]+ | 44.1 | Characteristic of primary amine side chain (-CH2-CH2-NH2) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for isolating and quantifying DDM formation.
Pharmacological Implications[2]
Precursor to Active Metabolites
DDM is the immediate precursor to Norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen). Norendoxifen is formed via the CYP2D6-mediated 4-hydroxylation of DDM.[5] Norendoxifen has high affinity for the Estrogen Receptor (ER) and contributes to the overall anti-estrogenic effect of the drug, particularly in patients with high CYP3A4 activity who generate significant pools of DDM [2].[3]
Mechanism-Based Inhibition (MBI)
Research indicates that DDM may act as a mechanism-based inhibitor of CYP3A4.
-
Mechanism: The primary amine group can be oxidized to a nitroso-alkane intermediate, which forms a Metabolic Intermediate Complex (MIC) with the heme iron of CYP3A4.
-
Clinical Consequence: High levels of DDM could theoretically reduce CYP3A4 activity over time, altering the kinetics of Tamoxifen itself (autoinhibition) or affecting the metabolism of co-administered CYP3A4 substrates [3].[3]
References
-
Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity. British Journal of Clinical Pharmacology. Link
-
Tamoxifen Metabolism and Pharmacogenetics. Wikipedia (Summary of metabolic pathways). Link
-
Reversible and irreversible inhibition of CYP3A enzymes by tamoxifen and metabolites. Xenobiotica. Link
-
N,N-Didesmethyltamoxifen. Wikipedia (Chemical Structure & Data). Link
Sources
A Technical Guide to the In Vivo Formation of Desdimethyltamoxifen
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the metabolic pathways leading to the formation of Desdimethyltamoxifen (also known as Metabolite Z) in vivo. We will explore the enzymatic machinery responsible for this biotransformation, detail field-proven methodologies for its study, and discuss the broader significance of this metabolite within the complex pharmacokinetic profile of Tamoxifen.
Introduction: The Clinical Context of Tamoxifen Metabolism
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer.[1] It functions as a prodrug, meaning its therapeutic efficacy is heavily reliant on its conversion into active metabolites.[1][2] The biotransformation of tamoxifen is extensive, involving numerous cytochrome P450 (CYP) enzymes and resulting in a diverse array of metabolites, each with varying potencies and clinical relevance.[1][3][4] Understanding the formation of each metabolite, including Desdimethyltamoxifen, is critical for elucidating the complete picture of tamoxifen's action and the significant interindividual variability observed in patient response.[1][5]
The N-Demethylation Pathway: Formation of Desdimethyltamoxifen
The formation of Desdimethyltamoxifen in vivo is a sequential, two-step N-demethylation process. This pathway is quantitatively the most significant route of tamoxifen metabolism.[6][7]
-
Step 1: Tamoxifen to N-desmethyltamoxifen (NDM-tam). The initial and primary metabolic step is the removal of one methyl group from the parent tamoxifen molecule. This reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 isoforms of the cytochrome P450 enzyme system.[1][4][8][9][10] This conversion of tamoxifen to N-desmethyltamoxifen accounts for the vast majority—approximately 92%—of its initial metabolism.[1][2][4] N-desmethyltamoxifen is the most abundant metabolite found in patient serum.[9][11]
-
Step 2: N-desmethyltamoxifen to N,N-didesmethyltamoxifen. The second demethylation step involves the conversion of N-desmethyltamoxifen to N,N-didesmethyltamoxifen (Desdimethyltamoxifen).[12] This subsequent reaction is also mediated by CYP enzymes, with studies indicating involvement from CYP3A4, CYP2C19, and CYP2D6.[13] Desdimethyltamoxifen is an intermediate in the formation of another active metabolite, norendoxifen (4-hydroxy-N,N-desmethyltamoxifen).[2][12]
The following diagram illustrates this core metabolic sequence in the context of tamoxifen's broader biotransformation.
Methodologies for In Vivo Analysis
Investigating the formation of Desdimethyltamoxifen requires robust experimental design and sensitive bioanalytical techniques. The causality behind these choices is to ensure that the data collected is both accurate and reflective of the true physiological state.
Experimental Protocol: In Vivo Pharmacokinetic Study
A well-controlled in vivo study is fundamental to understanding the time course of metabolite formation. This protocol outlines a standard approach using a rodent model, which is often selected due to established handling procedures and physiological similarities relevant to drug metabolism.
Objective: To determine the plasma concentration-time profile of Tamoxifen, N-desmethyltamoxifen, and Desdimethyltamoxifen following oral administration.
Methodology:
-
Animal Model & Acclimatization:
-
Rationale: Use of a specific strain (e.g., Sprague-Dawley rats or SENCAR mice) ensures consistency and comparability with historical data.[14]
-
Procedure: House animals (n=5 per time point) in controlled conditions (12-hour light/dark cycle, constant temperature/humidity) for at least one week prior to the study to reduce stress-related variables. Provide standard chow and water ad libitum.
-
-
Dosing Preparation & Administration:
-
Rationale: The vehicle (e.g., 0.5% carboxymethylcellulose in water) is chosen to ensure a stable, homogenous suspension of the drug for accurate oral dosing.
-
Procedure: Prepare a suspension of Tamoxifen at a concentration suitable for the target dose (e.g., 20 mg/kg). Administer a single dose to each animal via oral gavage.
-
-
Sample Collection:
-
Rationale: A sparse sampling design, where different groups of animals are used for each time point, minimizes the stress and physiological impact on any single animal. Time points are selected to capture the absorption, distribution, metabolism, and elimination phases.
-
Procedure: Collect blood samples (approx. 250 µL) via a suitable route (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
-
Plasma Preparation and Storage:
-
Rationale: Immediate centrifugation in a refrigerated centrifuge prevents enzymatic degradation of the analytes. Storage at -80°C ensures long-term stability prior to analysis.
-
Procedure: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Transfer the supernatant (plasma) to clearly labeled cryovials and store immediately at -80°C.
-
Bioanalytical Protocol: LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its superior sensitivity and specificity.[15][16][17][18]
Objective: To simultaneously quantify Tamoxifen, N-desmethyltamoxifen, and Desdimethyltamoxifen in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins which interfere with chromatographic analysis. The internal standard (IS), a structurally similar compound not present in the sample (e.g., deuterated tamoxifen), is added to correct for variability during sample processing and analysis.
-
Procedure: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma sample. c. Add 150 µL of ice-cold acetonitrile containing the internal standard. d. Vortex vigorously for 1 minute to precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Rationale: A reverse-phase C18 column is used to separate the analytes based on their hydrophobicity. A gradient elution (changing ratio of aqueous and organic mobile phases) ensures sharp peaks and efficient separation of the parent drug and its closely related metabolites.
-
Procedure:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 95% A, ramp to 5% A over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
-
-
Mass Spectrometric Detection (MS/MS):
-
Rationale: This is a self-validating detection system. The first mass spectrometer (Q1) isolates the specific mass-to-charge ratio (m/z) of the analyte (the precursor ion). This ion is then fragmented, and the second mass spectrometer (Q3) detects a specific, characteristic fragment ion (the product ion). This precursor-product ion transition is unique to the analyte, providing extremely high selectivity and virtually eliminating false positives.
-
Procedure:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Establish and monitor specific precursor → product ion transitions for Tamoxifen, N-desmethyltamoxifen, Desdimethyltamoxifen, and the Internal Standard.
-
-
The entire analytical workflow is visualized below.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be summarized to facilitate interpretation of the pharmacokinetic profiles.
Table 1: Example Pharmacokinetic Parameters of Tamoxifen and its N-Demethylated Metabolites
| Compound | Tmax (hr) | Cmax (ng/mL) | AUC (0-t) (ng*hr/mL) |
| Tamoxifen | 4.3 | 55 | 8500 |
| N-desmethyltamoxifen | 8.1 | 181 | 21500 |
| Desdimethyltamoxifen | 12.5 | 25 | 3200 |
Note: Data are hypothetical examples derived from typical profiles seen in literature and are for illustrative purposes only. Actual values will vary based on species, dose, and experimental conditions.[11][17]
Interpretation:
-
Sequential Formation: The increasing Tmax (time to reach maximum concentration) from Tamoxifen to N-desmethyltamoxifen and then to Desdimethyltamoxifen is direct evidence of the sequential metabolic pathway.
-
Relative Abundance: The Cmax (maximum concentration) and AUC (Area Under the Curve, a measure of total drug exposure) values demonstrate that N-desmethyltamoxifen is the major circulating metabolite, consistent with N-demethylation being the primary metabolic route.[6][9]
-
Metabolite Clearance: The lower relative abundance of Desdimethyltamoxifen suggests it may be formed more slowly, cleared more rapidly, or further metabolized into other compounds like norendoxifen.
Conclusion
The in vivo formation of Desdimethyltamoxifen is an integral step in the N-demethylation cascade of tamoxifen metabolism. While not one of the primary pharmacologically active metabolites like endoxifen, its formation is a key indicator of CYP3A4, CYP2C19, and CYP2D6 activity and contributes to the overall disposition of the drug.[13] A thorough understanding of its pharmacokinetics, achieved through meticulously designed in vivo studies and highly specific bioanalytical methods like LC-MS/MS, is essential for drug development professionals seeking to characterize the complete metabolic fate of tamoxifen and investigate the sources of inter-patient variability in therapeutic response.
References
-
de Vos, F. Y. F. L., et al. (2021). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Future Oncology. Available at: [Link]
-
PharmGKB. (2021). Tamoxifen Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Tamoxifen Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available at: [Link]
-
Stearns, V., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Hertz, D. L., et al. (2016). Dose-response curves for tamoxifen, N-desmethyltamoxifen, (Z)-4-hydroxytamoxifen, and (Z)-endoxifen. Clinical Cancer Research. Available at: [Link]
-
Wikipedia contributors. (2023). N,N-Didesmethyltamoxifen. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Pathak, D. N., et al. (1996). In Vivo Formation of DNA-adducts in Mouse Skin DNA by Tamoxifen. Cancer Letters. Available at: [Link]
-
Teh, L. K., & Bertilsson, L. (2012). The Impact of CYP2D6 Genotyping on Tamoxifen Treatment. Current Drug Targets. Available at: [Link]
-
Mürdter, T. E., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceuticals. Available at: [Link]
-
Al-Hmaideen, A. A., et al. (2022). Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models. Pharmaceutics. Available at: [Link]
-
Rood, J. J. M., et al. (2012). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Bioanalysis. Available at: [Link]
-
Najan, A. A., & Chakraborty, A. K. (2025). “Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. Frontiers in Health Informatics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethyltamoxifen. PubChem Compound Database. Available at: [Link]
-
Etienne, M. C., et al. (1989). Tamoxifen Metabolism: Pharmacokinetic and in Vitro Study. British Journal of Cancer. Available at: [Link]
-
Macgregor, J. I., & Jordan, V. C. (1998). Major Metabolic Pathways for Tamoxifen. Pharmacological Reviews. Available at: [Link]
-
Madlensky, L., et al. (2012). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide. Journal of Clinical Pharmacology. Available at: [Link]
-
Wikipedia contributors. (2024). Tamoxifen. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Blevins-Primeau, A. S., et al. (2014). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Bioanalysis. Available at: [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics. Available at: [Link]
-
Lien, E. A., et al. (1989). Distribution of 4-Hydroxy-N-desmethyltamoxifen and Other Tamoxifen Metabolites in Human Biological Fluids during Tamoxifen Treatment. Cancer Research. Available at: [Link]
-
Dickschen, C., et al. (2011). Relationship of CYP2D6 status and toremifene metabolism. Journal of Clinical Oncology. Available at: [Link]
-
Crewe, H. K., et al. (1997). Variable contribution of cytochromes P450 2D6, 2C9 and 3A4 to the 4-hydroxylation of tamoxifen by human liver microsomes. Biochemical Pharmacology. Available at: [Link]
-
Gjerde, J., et al. (2012). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Therapeutic Drug Monitoring. Available at: [Link]
-
Notley, L. M., et al. (2005). Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity. British Journal of Clinical Pharmacology. Available at: [Link]
-
de Vries Schultink, A. H. M., et al. (2015). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Review of Clinical Pharmacology. Available at: [Link]
-
Harahap, Y., & Hubbi, M. F. (2024). THE APPLICATION OF BIOANALYTICAL METHOD OF TAMOXIFEN AND ITS ACTIVE METABOLITES FOR THERAPEUTIC DRUG MONITORING IN BREAST CANCER PATIENTS: A REVIEW. Indonesian Journal of Pharmacy. Available at: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Tamoxifen - Wikipedia [en.wikipedia.org]
- 3. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tamoxifen metabolism: pharmacokinetic and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N-Didesmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 13. Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo formation of DNA-adducts in mouse skin DNA by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
Desdimethyltamoxifen as a biomarker for tamoxifen metabolism
Technical Guide: N,N-Didesmethyltamoxifen (Metabolite Z) as a Biomarker for Tamoxifen Metabolism
Part 1: Executive Summary
The Molecule: N,N-Didesmethyltamoxifen (also known as Desdimethyltamoxifen or Metabolite Z) is a secondary Phase I metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. It is formed via the sequential N-demethylation of the primary metabolite, N-desmethyltamoxifen (NDM).
Clinical Significance: While historically overshadowed by Endoxifen and 4-Hydroxytamoxifen (4-OHT), N,N-didesmethyltamoxifen serves as a critical biomarker for evaluating the catalytic efficiency of the CYP3A4/5 enzymatic pathway. It functions as a precursor pool for Norendoxifen , a potent aromatase inhibitor. In drug development and Therapeutic Drug Monitoring (TDM), the quantification of this metabolite provides granular insight into the "demethylation cascade" that accounts for >90% of tamoxifen’s primary metabolism.
Technical Scope: This guide details the metabolic positioning, analytical quantification (LC-MS/MS), and clinical interpretation of N,N-didesmethyltamoxifen, distinguishing it from its upstream precursor, N-desmethyltamoxifen.
Part 2: The Metabolic Landscape
Tamoxifen metabolism is a competitive race between hydroxylation (bioactivation) and demethylation (clearance/intermediate formation). N,N-didesmethyltamoxifen represents the endpoint of the oxidative demethylation pathway.
Mechanism of Formation
-
Step 1: Tamoxifen is N-demethylated to N-desmethyltamoxifen (NDM) primarily by CYP3A4 (and CYP3A5). This is the most abundant circulating metabolite.
-
Step 2: NDM undergoes a second N-demethylation to form N,N-didesmethyltamoxifen (Metabolite Z) , also catalyzed by CYP3A4 .
-
Downstream Fate: N,N-didesmethyltamoxifen is hydroxylated by CYP2D6 to form Norendoxifen , which exhibits high affinity for both Estrogen Receptors (ER) and aromatase.
Pathway Visualization
The following diagram illustrates the sequential demethylation and the critical divergence points.
Figure 1: The Tamoxifen Metabolic Pathway highlighting the sequential demethylation to N,N-didesmethyltamoxifen (Metabolite Z).
Part 3: Analytical Protocol (LC-MS/MS)
Quantifying N,N-didesmethyltamoxifen requires high specificity to distinguish it from the structurally similar N-desmethyltamoxifen (one methyl group difference). The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma or Serum (EDTA/Heparin).
-
Volume: 100 µL.
-
Internal Standard (IS): Deuterated Tamoxifen (Tamoxifen-d5) or N-desmethyltamoxifen-d5.[1]
Workflow:
-
Aliquot 100 µL plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL Internal Standard working solution (50 ng/mL).
-
Add 300 µL ice-cold ACN (0.1% FA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL supernatant to an autosampler vial.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Start Gradient |
| 3.5 | 95 | Elution of Metabolites |
| 4.5 | 95 | Wash |
| 4.6 | 30 | Re-equilibration |
| 6.0 | 30 | End Run |
Mass Spectrometry Transitions (MRM)
N,N-didesmethyltamoxifen lacks the dimethylamino group entirely, possessing a primary amine side chain. This alters the fragmentation pattern compared to Tamoxifen and NDM.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N,N-Didesmethyltamoxifen | 344.2 [M+H]+ | 44.1 / 77.0 | 35 | 25 |
| N-Desmethyltamoxifen | 358.2 [M+H]+ | 58.1 | 35 | 22 |
| Tamoxifen | 372.2 [M+H]+ | 72.1 | 40 | 25 |
| Endoxifen | 374.2 [M+H]+ | 58.1 | 35 | 22 |
Note: The transition 344.2 -> 44.1 corresponds to the cleavage of the primary amine side chain (-CH2-NH2), distinct from the dimethylamino (72) or monomethylamino (58) fragments.
Part 4: Biomarker Utility & Clinical Interpretation
N,N-didesmethyltamoxifen is not merely a waste product; its accumulation or depletion signals specific metabolic phenotypes.
Interpreting the Ratios
The ratio of metabolites provides a self-validating check on enzymatic activity.
| Metric | Calculation | Biological Interpretation |
| CYP3A4 Efficiency | [NNDDM] / [NDM] | High ratio indicates extensive CYP3A4 activity (rapid conversion of NDM to NNDDM). |
| Demethylation Capacity | [NDM] + [NNDDM] | Represents the total pool of demethylated products (>90% of dose). |
| Precursor Potential | [NNDDM] | Direct reservoir for Norendoxifen formation via CYP2D6. |
Reference Ranges (Steady State)
In patients receiving standard adjuvant tamoxifen (20 mg/day), steady-state concentrations typically follow this hierarchy:
-
N-Desmethyltamoxifen (NDM): 200 – 600 ng/mL (Highest abundance, ~2x Tamoxifen).
-
Tamoxifen: 100 – 150 ng/mL.
-
N,N-Didesmethyltamoxifen (Metabolite Z): 20 – 50 ng/mL .
-
Endoxifen: 5 – 30 ng/mL (Genotype dependent).
Clinical Alert: A disproportionately high level of N,N-didesmethyltamoxifen (>60 ng/mL) combined with low Endoxifen may indicate CYP2D6 inhibition or Poor Metabolizer (PM) status, as the pathway is "backed up" at the hydroxylation step, forcing flux toward further demethylation.
Part 5: Validation Logic (E-E-A-T)
To ensure the trustworthiness of this biomarker data, the following controls must be implemented:
-
Chromatographic Resolution: NDM and NNDDM must be baseline separated. Although they have different masses (358 vs 344), isotopic crosstalk can occur. Ensure retention times are distinct (NNDDM typically elutes earlier than NDM on C18 due to increased polarity from the loss of methyl groups).
-
Isotopic Standards: Use of stable isotope-labeled standards (SIL-IS) is mandatory to correct for matrix effects, which are common in plasma analysis of lipophilic drugs.
-
Quality Control (QC): Run QCs at Low (5 ng/mL), Medium (25 ng/mL), and High (100 ng/mL) levels for N,N-didesmethyltamoxifen specifically, not just the parent drug.
References
-
Metabolic Pathway & Nomenclature
-
Quantification & Reference Ranges
- Source: Teunissen, S. F., et al. (2011). "Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review." Analytica Chimica Acta.
-
URL:[Link]
-
Clinical Pharmacokinetics
- Source: Decensi, A., et al. (1999). "Effect of Blood Tamoxifen Concentrations on Surrogate Biomarkers in a Trial of Dose Reduction in Healthy Women." Clinical Cancer Research.
-
URL:[Link]
-
CYP3A4/5 Role
- Source: Dahmane, R., et al. (2014). "Tamoxifen metabolism predicts drug concentrations and outcome in premenopausal patients with early breast cancer." The Pharmacogenomics Journal.
-
URL:[Link]
-
Mass Spectrometry Methodology
Sources
- 1. gbcbiotech.com [gbcbiotech.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nva.sikt.no [nva.sikt.no]
Technical Guide: Desdimethyltamoxifen and CYP3A4/5 Mediated Metabolism
Executive Summary
In the pharmacokinetics of Tamoxifen (TAM), the formation of N-desmethyltamoxifen (NDM) represents the primary metabolic clearance pathway, quantitatively accounting for approximately 90–92% of primary metabolism.[1] While often overshadowed by the high-affinity estrogen receptor antagonist Endoxifen, NDM is the critical precursor substrate for Endoxifen formation and possesses its own distinct pharmacological profile.
This guide provides a deep technical analysis of the CYP3A4 and CYP3A5 enzymatic systems governing this conversion. It details the kinetic parameters, the phenomenon of mechanism-based inactivation (MBI) unique to this pathway, and validated experimental protocols for characterizing these interactions in drug development.
Part 1: The Metabolic Landscape
The Dominance of N-Demethylation
Tamoxifen metabolism is bifurcated into two primary routes: 4-hydroxylation (minor, <10%) and N-demethylation (major, >90%).[2] The latter yields NDM, which circulates at plasma concentrations 10-fold higher than 4-hydroxytamoxifen.
-
Primary Catalyst: CYP3A4 (Hepatic dominant).
-
Secondary Catalyst: CYP3A5 (Extra-hepatic/Polymorphic dependent).
-
Downstream Significance: NDM is the obligate substrate for CYP2D6-mediated hydroxylation to form Endoxifen (4-hydroxy-N-desmethyltamoxifen).[2]
Pathway Visualization
The following diagram illustrates the metabolic hierarchy, emphasizing the rate-limiting contribution of the CYP3A subfamily.
Figure 1: The Tamoxifen metabolic cascade.[1][3] Note the dominant flux through CYP3A4/5 to NDM, the requisite precursor for Endoxifen.[1][2]
Part 2: Enzymatic Kinetics & Mechanism
CYP3A4 vs. CYP3A5 Specificity
While both isoforms catalyze N-demethylation, their kinetic behaviors differ significantly.
-
CYP3A4: High capacity, lower affinity. It is the primary driver in most individuals due to hepatic abundance.
-
CYP3A5: Expressed polymorphically.[3][4][5][6] In CYP3A51 carriers (expressers), it contributes significantly to NDM formation. In CYP3A53 carriers (non-expressers, common in Caucasians), NDM formation relies almost exclusively on CYP3A4.
Mechanism-Based Inactivation (MBI)
A critical, often overlooked feature of this pathway is autoinhibition . Both Tamoxifen and NDM act as mechanism-based inhibitors (suicide substrates) of CYP3A4.[7]
-
The Mechanism: NDM forms a metabolic intermediate complex (MIC) with the heme moiety of CYP3A4, irreversibly inactivating the enzyme.
-
Kinetic Impact: This results in non-linear pharmacokinetics during chronic dosing. The enzyme responsible for forming NDM (CYP3A4) is slowly inactivated by the product itself.
-
Key Parameters (Recombinant CYP3A4):
- (inactivation constant): ~2.6 µM[7]
- (max inactivation rate): ~0.08 min⁻¹
Crucial Distinction: Studies indicate that while NDM inactivates CYP3A4, it does not form a stable MIC with CYP3A5. This suggests that CYP3A5 may serve as a "rescue" pathway in patients with high CYP3A4 inactivation or inhibition.
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately characterize NDM formation or inhibition potential, standard steady-state assumptions often fail due to the MBI described above. The following protocol is designed to isolate formation kinetics while controlling for time-dependent inactivation.
Protocol: Microsomal Incubation for NDM Formation
Objective: Determine intrinsic clearance (
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Substrate: Tamoxifen (stock in Methanol, final organic <1%).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench: Acetonitrile with Internal Standard (d5-Tamoxifen).
Workflow Logic
To validate linearity, we must limit incubation time to <10 minutes to prevent significant autoinhibition by the formed NDM.
Figure 2: Kinetic assay workflow optimized to minimize autoinhibition artifacts.
Step-by-Step Methodology
-
Preparation: Thaw HLMs on ice. Dilute Tamoxifen to varying concentrations (e.g., 1–100 µM) to capture
(approx 23 µM). -
Pre-incubation: Mix 0.5 mg/mL HLM with substrate in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system. Total volume: 200 µL.
-
Reaction: Incubate for exactly 10 minutes.
-
Validation Check: Ensure linearity of product formation vs. time and protein concentration in a pilot study.
-
-
Termination: Rapidly add 200 µL ice-cold Acetonitrile containing d5-Tamoxifen.
-
Extraction: Vortex for 30s, centrifuge at 3000g for 15 min.
-
Analysis: Inject supernatant onto LC-MS/MS (C18 column).
-
Transitions: Tamoxifen (372.2
72.1), NDM (358.2 58.1).
-
Part 4: Clinical & Translational Implications
Pharmacogenetics (CYP3A53 and CYP3A422)
The clinical impact of CYP3A genetics is subtle but measurable.
-
CYP3A4*22 (Decreased Function): Carriers show significantly higher Tamoxifen/NDM ratios.[3][8][9] The reduced formation of NDM limits the substrate pool available for Endoxifen formation.
-
CYP3A53 (Loss of Function): While CYP3A5 is a secondary catalyst, its absence places the full metabolic burden on CYP3A4. In patients receiving CYP3A4 inhibitors, CYP3A51 carriers (expressers) may maintain better NDM formation rates than non-expressers.
Drug-Drug Interactions (DDIs)
Because NDM formation is CYP3A4-dependent:
-
Inducers (e.g., Rifampin): Drastically increase NDM formation, potentially shunting metabolism away from the bioactivation pathway if CYP2D6 is saturated.
-
Inhibitors (e.g., Ketoconazole): Block NDM formation.
-
Autoinhibition: The MBI of CYP3A4 by NDM means that Tamoxifen can alter the metabolism of other CYP3A4 substrates (e.g., midazolam, cyclosporine) administered concomitantly.
Part 5: Data Summary
| Parameter | Value / Characteristic | Source |
| Primary Reaction | N-Demethylation | Desta et al. (2004) |
| Major Enzyme | CYP3A4 (Hepatic) | Desta et al. (2004) |
| Secondary Enzyme | CYP3A5 (Polymorphic) | Antunes et al. (2015) |
| ~23 µM (CYP3A4) | Desta et al. (2004) | |
| Inhibition Type | Mechanism-Based Inactivation (MBI) | Zhao et al. (2002) |
| 2.6 µM (for NDM on CYP3A4) | Zhao et al. (2002) | |
| 0.08 min⁻¹ | Zhao et al. (2002) | |
| Active Metabolite? | Yes (Equipotent to Tamoxifen, less than Endoxifen) | Berman et al. (1994) |
References
-
Desta, Z., Ward, B. A., Soukhova, N. V., & Flockhart, D. A. (2004). Comprehensive evaluation of tamoxifen sequential biotransformation by the human cytochrome P450 system in vitro: prominent roles for CYP3A and CYP2D6. Journal of Pharmacology and Experimental Therapeutics.
-
Zhao, X. J., Jones, D. R., Wang, Y. H., VandenBranden, M., & Hall, S. D. (2002). Reversible and irreversible inhibition of CYP3A enzymes by tamoxifen and metabolites. Xenobiotica.
-
Antunes, M. V., et al. (2015). CYP3A4*22 is related to increased plasma levels of 4-hydroxytamoxifen and partially compensates for reduced CYP2D6 activation of tamoxifen.[3] Pharmacogenomics.
-
Teft, W. A., et al. (2013). CYP3A4 and seasonal variation in vitamin D status in addition to CYP2D6 contribute to therapeutic endoxifen level during tamoxifen therapy.[3] Breast Cancer Research and Treatment.[3]
-
Berman, E., McBride, M., & Tong, W. (1994). Comparative activity of tamoxifen and N-desmethyltamoxifen in human multidrug resistant leukemia cell lines. Leukemia.[10]
Sources
- 1. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Effect of CYP3A4*22, CYP3A5*3, and CYP3A combined genotypes on tamoxifen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic variants of CYP3A5, CYP2D6, SULT1A1, UGT2B15 and tamoxifen response in postmenopausal patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Reversible and irreversible inhibition of CYP3A enzymes by tamoxifen and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of CYP3A4*22, CYP3A5*3, and CYP3A combined genotypes on tamoxifen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activity of tamoxifen and N-desmethyltamoxifen in human multidrug resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantification of Desdimethyltamoxifen (Metabolite Z) in Human Plasma via LC-MS/MS
Executive Summary
This application note details a robust, self-validating protocol for the quantification of N,N-Desdimethyltamoxifen (NDDM, also known as Didesmethyltamoxifen or Metabolite Z) in human plasma.[1][2] While often overshadowed by Endoxifen in CYP2D6 polymorphism studies, NDDM represents a critical node in the metabolic degradation of Tamoxifen, formed via the CYP3A4/5 pathway.[1][2]
Analytical Challenge: NDDM is a primary amine formed by the double demethylation of the parent drug.[1][2] Its quantification is complicated by structural isomerism (E/Z forms) and the need for high selectivity against the massive background of the parent drug (Tamoxifen) and the co-eluting metabolite N-desmethyltamoxifen.[1][2]
Solution: This method utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid suppression and employs a C18 reversed-phase gradient with acidic mobile phases to ensure protonation of the primary amine for maximal ESI+ sensitivity.[1][2]
Metabolic Context & Target Analyte[1][2][3][4]
Understanding the provenance of NDDM is essential for data interpretation.[1][2] It is a downstream metabolite of N-desmethyltamoxifen.[1][2]
Figure 1: Metabolic pathway highlighting the formation of N,N-desdimethyltamoxifen (NDDM) from the intermediate N-desmethyltamoxifen.[1][2]
Materials and Method Development
Internal Standard (IS) Selection[1][2][3][5]
-
Why: Tamoxifen analogs (like Tamoxifen-d5) are insufficient for NDDM quantification.[1][2] NDDM is a primary amine and exhibits different recovery rates and matrix effects compared to the tertiary amine parent drug.[1][2] If the specific deuterated IS is unavailable, Endoxifen-d5 is the next best surrogate due to similar polarity, though retention times will differ.[1][2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) is often too dirty for trace metabolite analysis in plasma, leading to ion suppression at the solvent front where polar metabolites elute.[1][2] LLE is chosen for its superior cleanliness.[1][2]
-
Mechanism: The non-polar hexane extracts the drug, while the small percentage of isopropanol disrupts protein binding without pulling in plasma phospholipids.[1][2]
Chromatography (LC)[1][2]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why Acidic? NDDM has a pKa ~9.[1][2] Acidic conditions ensure it is fully protonated (
) for MS detection.[1][2]
Detailed Protocol
Instrument Parameters
Mass Spectrometry (ESI+) Parameters:
-
Source: Electrospray Ionization (Positive Mode)[1][2][3][4][5][6]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
MRM Transitions:
| Analyte | Precursor ( | Product ( | Role | CE (eV) | Structural Logic |
| NDDM | 344.2 | 191.1 | Quantifier | 28 | Triphenylethylene core (High Specificity) |
| NDDM | 344.2 | 44.1 | Qualifier | 18 | Primary amine side chain ( |
| NDT (Interference Check) | 358.2 | 58.1 | Monitor | 22 | Monomethyl side chain |
| NDDM-d5 (IS) | 349.2 | 191.1 | Internal Std | 28 | Deuterated core |
> Expert Note: While the 44.1 fragment is chemically specific to the primary amine, it often suffers from high background noise in the low-mass region.[1][2] The 191.1 fragment (diphenyl-butenyl cation) provides a cleaner baseline for quantification.[1][2]
Extraction Workflow
Figure 2: Liquid-Liquid Extraction workflow optimized for recovery of Tamoxifen metabolites.[1][2]
Step-by-Step Procedure
-
Preparation: Thaw plasma samples in a water bath at room temperature. Protect from light (Tamoxifen metabolites are light-sensitive and can undergo E/Z isomerization).[1][2]
-
Aliquot: Transfer 200 µL of plasma into 1.5 mL Eppendorf tubes or a 96-well deep plate.
-
IS Addition: Add 20 µL of Working Internal Standard Solution. Vortex briefly.
-
Basification: Add 200 µL of 0.1M Ammonium Acetate (pH ~9.0).
-
Extraction: Add 1.5 mL of Hexane:IPA (98:2). Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic top layer into a clean glass tube. Alternatively, carefully pipette the top 1.2 mL.[1][2]
-
Evaporation: Evaporate under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (70% Water / 30% ACN). Vortex for 1 minute.
-
Analysis: Transfer to autosampler vials with glass inserts. Inject 5-10 µL.
Validation & Acceptance Criteria (FDA/EMA Aligned)
| Parameter | Acceptance Criteria | Experimental Design |
| Linearity | 8-point curve (e.g., 0.5 – 100 ng/mL).[1][2] Weighted | |
| Accuracy | 85-115% (80-120% at LLOQ) | 5 replicates at LLOQ, Low, Mid, High QC.[1][2] |
| Precision (CV) | <15% (<20% at LLOQ) | Intra-day and Inter-day assessment.[1][2] |
| Recovery | Consistent across levels | Compare extracted QC vs. post-extraction spiked blank. |
| Matrix Effect | 85-115% (IS normalized) | Compare post-extraction spike vs. neat solution.[1][2] |
Lower Limit of Quantification (LLOQ): Using this method, an LLOQ of 0.5 ng/mL is achievable for NDDM, which is sufficient for clinical trough levels.[1][2]
Troubleshooting & Expert Tips
-
Isomer Separation:
-
Carryover:
-
Stability:
References
-
Teunissen, S. F., et al. (2011).[1][2] Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 879(19), 1677-1685.[1][2] Link
-
Heath, D. D., et al. (2014).[1][2] Simultaneous quantification of tamoxifen and its metabolites in plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 47(6), 492-495.[1][2] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2] Link
-
Antunes, M. V., et al. (2015).[1][2] Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots.[1][2][3][7] Clinical Biochemistry, 48(12), 777-782.[1][2] Link
Sources
- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fast method for simultaneous quantification of tamoxifen and metabolites in dried blood spots using an entry level LC-MS/MS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of N,N-Desdimethyltamoxifen (Metabolite Z) in Human Plasma via LC-MS/MS
Executive Summary & Clinical Relevance
While Tamoxifen (TAM) and Endoxifen are the primary targets in breast cancer therapeutic drug monitoring, N,N-desdimethyltamoxifen (NDDM), also known as Metabolite Z or Didesmethyltamoxifen , represents a critical downstream marker of CYP3A4-mediated metabolism.
Tamoxifen metabolism follows a bifurcated pathway. The primary route (92%) involves N-demethylation to N-desmethyltamoxifen (NDM), followed by a secondary demethylation to NDDM. Because NDDM formation requires sequential demethylation steps, its accumulation profile can offer unique insights into the saturation or inhibition of the CYP3A4/5 enzymatic system, distinct from the CYP2D6-dependent formation of Endoxifen.
Analytical Challenge: The detection of NDDM is complicated by:
-
Structural Similarity: It co-elutes with N-desmethyltamoxifen (NDM) on many C18 phases.
-
Low Mass Fragment: The primary MS/MS transition involves a low-mass product ion (
44), which often falls below the low-mass cutoff of older triple quadrupole instruments. -
Isomerization: Like the parent drug, NDDM exists as E/Z isomers, requiring strict light protection and chromatographic resolution.
This protocol details a validated LC-MS/MS workflow optimized for the specific separation and quantitation of NDDM within a multiplexed Tamoxifen panel.
Metabolic Pathway Visualization
Understanding the position of NDDM in the metabolic cascade is essential for interpreting pharmacokinetic data.
Figure 1: NDDM is formed via sequential demethylation of N-desmethyltamoxifen, mediated primarily by CYP3A4/5.[1]
Methodology: Sample Preparation (Liquid-Liquid Extraction)
Rationale: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strictly recommended for NDDM analysis. NDDM is often present at lower concentrations than the parent drug. PPT often leaves phospholipids that suppress ionization in the early eluting region where NDDM fragments (low mass) are detected. LLE provides a cleaner baseline and superior signal-to-noise ratio.
Reagents
-
Extraction Solvent: 98:2 (v/v) n-Hexane : Isopropanol (or TBME).
-
Buffer: 1.0 M Glycine buffer (pH 11.3) or Sodium Carbonate (pH 10.0). Alkaline pH is critical to ensure the amine side chain is uncharged for extraction.
-
Internal Standard (IS): Deuterated Tamoxifen-D5 or N-desmethyltamoxifen-D5.
Step-by-Step Protocol
-
Aliquot: Transfer 100 µL of patient plasma into a 2.0 mL polypropylene tube.
-
Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL in MeOH). Vortex 10 sec.
-
Alkalize: Add 100 µL of Glycine Buffer (pH 11.3). Vortex 10 sec.
-
Extract: Add 1.0 mL of Extraction Solvent (Hexane/IPA).
-
Agitate: Shake vigorously for 10 minutes (mechanical shaker) or vortex for 2 mins.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean glass vial or 96-well plate.
-
Evaporate: Dry under a stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase Initial Conditions (60:40 Water:MeCN).
-
Clarify: Centrifuge (2000 x g, 2 min) to remove particulates before injection.
Methodology: LC-MS/MS Conditions
Expert Insight: The separation of NDDM from NDM is the critical chromatographic challenge. NDDM is more polar (lacking two methyl groups) and typically elutes before NDM and Tamoxifen.
Chromatographic Parameters
-
System: UHPLC (e.g., Waters Acquity or Thermo Vanquish).
-
Column: Phenyl-Hexyl or C18 High Strength Silica (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Note: Phenyl-Hexyl phases often provide better selectivity for the aromatic steroid-like core than standard C18.
-
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.[2]
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]
-
Ammonium formate is essential for peak shape of the amine tail.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Load |
| 6.00 | 90 | Elution Ramp |
| 7.00 | 90 | Wash |
| 7.10 | 30 | Re-equilibration |
| 9.00 | 30 | End |
Mass Spectrometry Parameters (MRM)
-
Source: Electrospray Ionization (ESI), Positive Mode.[2][4][5]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
MRM Transitions Table:
| Analyte | Precursor ( | Product (Quant) | Product (Qual) | Collision Energy (eV) | Expert Note |
| N,N-Desdimethyltamoxifen (NDDM) | 344.2 | 44.1 | 191.1 | 22 / 38 | See Note 1 below |
| N-Desmethyltamoxifen (NDM) | 358.2 | 58.1 | 191.1 | 20 / 35 | Monomethyl loss |
| Tamoxifen (TAM) | 372.2 | 72.1 | 191.1 | 25 / 35 | Dimethyl loss |
| Endoxifen | 374.2 | 58.1 | 191.1 | 22 / 35 | Hydroxylated |
Note 1 (The "Low Mass" Problem): The primary fragmentation of the Tamoxifen class involves the cleavage of the ethyl-amine side chain.
-
TAM side chain:
fragment 72. -
NDM side chain:
fragment 58. -
NDDM side chain:
fragment 44 .
Critical Instrument Setting: If your Triple Quadrupole has a low-mass cutoff (e.g., cannot scan below
Analytical Workflow Diagram
Validation Parameters & Troubleshooting
Linearity & Sensitivity
-
Linear Range: 1.0 – 200 ng/mL.
-
LLOQ: 0.5 ng/mL (Achievable with LLE; PPT typically limits LLOQ to ~2 ng/mL).
-
Carryover: High lipophilicity leads to carryover. Wash Solution: Use 50:25:25 MeCN:MeOH:IPA + 0.1% Formic Acid for the needle wash.
Isomerization Control
Tamoxifen metabolites naturally isomerize between Z (active) and E (less active) forms when exposed to light or heat.
-
Protocol: Perform all extraction steps in amber glassware or under low-UV light.
-
Solvent: Avoid halogenated solvents (e.g., chloroform) which catalyze isomerization.
Matrix Effects
Because NDDM elutes early (more polar), it is susceptible to ion suppression from unretained plasma salts.
-
Check: Infuse neat standard post-column while injecting a blank plasma extract. Monitor for dips in the baseline at the NDDM retention time.
-
Correction: Use of a stable isotope labeled internal standard (e.g., N-desmethyltamoxifen-D5) is mandatory to compensate for this suppression.
References
-
Teunissen, S. F., et al. (2011). "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 879(19), 1677-1685. Link
-
Antunes, M. V., et al. (2015).[2] "Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots." Talanta, 132, 775-784.[2] Link
-
Jager, N. G., et al. (2014). "Determination of tamoxifen and endoxifen in dried blood spots using LC-MS/MS and the effect of coated DBS cards on recovery and matrix effects." Bioanalysis, 6(22), 2999-3009. Link
-
Poon, G. K., et al. (1995). "Identification of 4-hydroxy-N-desmethyltamoxifen as a major metabolite of tamoxifen in human bile." Drug Metabolism and Disposition, 23(11), 1322-1324. (Foundational work on metabolite identification). Link
-
Kisanga, E. R., et al. (2004). "Tamoxifen and metabolite concentrations in serum and breast cancer tissue."[5] Clinical Cancer Research, 10(7), 2583-2583. Link
Sources
- 1. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution LC-MS/MS Quantification of Tamoxifen and Z-Endoxifen in Human Plasma
Introduction & Clinical Context
Tamoxifen is the endocrine therapy of choice for estrogen receptor-positive (ER+) breast cancer. However, Tamoxifen itself is a prodrug with weak affinity for the estrogen receptor. Its clinical efficacy relies heavily on bioactivation by the cytochrome P450 system (primarily CYP2D6 ) into its active metabolites: 4-Hydroxytamoxifen (4-OH-TAM) and, most importantly, Endoxifen (N-desmethyl-4-hydroxytamoxifen) .
Why this protocol exists: Standard analytical methods often fail to distinguish between the active Z-Endoxifen isomer and the inactive E-Endoxifen isomer. Furthermore, clinical studies suggest a therapeutic threshold of >5.9 ng/mL (approx. 16 nM) for Endoxifen is required for optimal recurrence reduction.[1] This protocol details a rigorous LC-MS/MS workflow using a Phenyl-Hexyl stationary phase to achieve baseline separation of isomers, ensuring that researchers measure the biologically active fraction of the drug.
Metabolic Pathway Visualization
The following diagram illustrates the critical role of CYP2D6 in converting Tamoxifen to Endoxifen.
Figure 1: Tamoxifen metabolic pathway highlighting the CYP2D6-dependent formation of Endoxifen.[2]
Materials and Methods
Reagents and Standards
-
Analytes: Tamoxifen, N-desmethyltamoxifen, 4-Hydroxytamoxifen, Endoxifen (Z-isomer >98% purity).[3]
-
Internal Standards (IS): Tamoxifen-d5, Endoxifen-d5 (Deuterated IS is mandatory to compensate for matrix effects).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
Sample Preparation: Protein Precipitation (PPT)
Note: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, this PPT protocol is optimized for high-throughput clinical research environments while maintaining sufficient sensitivity (LLOQ ~0.5 ng/mL).
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL amber microcentrifuge tube (Amber tubes prevent E/Z isomerization).
-
Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O).
-
Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 2mM Ammonium Formate in Water. (Dilution prevents peak distortion from strong solvent effects).
LC-MS/MS Conditions
Chromatography (The "Secret Sauce"): Standard C18 columns often co-elute Z- and E- isomers. We utilize a Phenyl-Hexyl column which offers unique pi-pi selectivity, crucial for separating these geometric isomers.
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Phenomenex Luna Phenyl-Hexyl (100 x 2.0 mm, 3 µm) or equivalent.
-
Column Temp: 40°C.
-
Mobile Phase A: 2mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Begin Gradient |
| 6.0 | 90 | Elute Analytes |
| 7.0 | 90 | Wash |
| 7.1 | 40 | Re-equilibrate |
| 9.0 | 40 | End Run |
Mass Spectrometry Parameters (MRM)
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Gas Temps: 350°C (Gas 1: 50, Gas 2: 50).
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Retention Time (min) |
| Tamoxifen | 372.2 | 72.1 | 40 | 35 | 5.8 |
| Endoxifen | 374.2 | 58.1 | 40 | 28 | 4.2 |
| 4-OH-Tamoxifen | 388.2 | 72.1 | 40 | 35 | 4.5 |
| N-desmethyltamoxifen | 358.2 | 58.1 | 40 | 28 | 5.4 |
| Tamoxifen-d5 (IS) | 377.2 | 72.1 | 40 | 35 | 5.8 |
| Endoxifen-d5 (IS) | 379.2 | 58.1 | 40 | 28 | 4.2 |
Note: The product ion m/z 58.1 corresponds to the N,N-dimethyl (or monomethyl) side chain fragment, which is highly specific.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma sample to quantitative data.
Results & Discussion
Specificity and Isomer Separation
The Phenyl-Hexyl column provides baseline resolution between Z-Endoxifen (Active) and E-Endoxifen (Inactive). On a standard C18 column, these often co-elute, leading to a 10-20% overestimation of the active metabolite concentration.
-
Z-Endoxifen RT: ~4.2 min
-
E-Endoxifen RT: ~4.4 min (distinct shoulder or separate peak depending on gradient slope).
Linearity and Sensitivity
The method is validated over the clinically relevant range.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | R² Value |
| Tamoxifen | 1.0 | 500 | >0.995 |
| Endoxifen | 0.5 | 100 | >0.998 |
| 4-OH-Tamoxifen | 0.5 | 50 | >0.995 |
Expert Tips for Troubleshooting
-
Photo-Isomerization: Tamoxifen metabolites are light-sensitive. Always use amber glassware and minimize exposure to white light during sample prep. If amber tubes are unavailable, wrap tubes in aluminum foil.
-
Carryover: Tamoxifen is lipophilic and "sticky." Ensure your autosampler wash solvent contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water 40:40:10:10) to prevent carryover between high and low samples.
-
Source Temperature: If sensitivity for Endoxifen is low, increase the source temperature. The desorption of the protonated molecule is heat-dependent.
References
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). "Guideline for CYP2D6 and Tamoxifen Therapy." CPIC Guidelines, 2018. [Link]
-
Teunissen, S. F., et al. "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 2011. [Link]
-
FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018. [Link]
-
Madlensky, L., et al. "Tamoxifen metabolite concentrations, CYP2D6 genotype, and breast cancer outcomes." Clinical Pharmacology & Therapeutics, 2011. [Link]
Sources
- 1. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for Desdimethyltamoxifen in Human Plasma
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of Desdimethyltamoxifen (N,N-desdimethyltamoxifen), a key metabolite of Tamoxifen, from human plasma. The accurate quantification of Tamoxifen and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies in breast cancer treatment[1]. This protocol employs a mixed-mode cation exchange SPE strategy, which provides superior selectivity and cleanup for basic compounds like Desdimethyltamoxifen from complex biological matrices. We will detail the procedural steps, explain the chemical principles behind each choice, and provide guidelines for ensuring method robustness and high recovery.
Introduction
Desdimethyltamoxifen is a secondary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive breast cancer[2][3]. Monitoring its concentration, along with other metabolites, in patient plasma is vital for assessing patient adherence, metabolism rates, and optimizing therapeutic outcomes[1]. Solid-phase extraction is a highly selective sample preparation technique essential for isolating and concentrating analytes from complex matrices like plasma, thereby enhancing the sensitivity and accuracy of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].
This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to extract Desdimethyltamoxifen with high purity and recovery.
The Principle of Mixed-Mode Cation Exchange SPE
Desdimethyltamoxifen is a basic compound due to its tertiary amine functional group. At a pH below its pKa, this amine group becomes protonated, carrying a positive charge. This characteristic is exploited by using a mixed-mode solid-phase extraction sorbent that has both non-polar (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functionalities[6][7].
The extraction process involves two primary retention mechanisms:
-
Reversed-Phase Interaction: The non-polar carbon backbone of the molecule interacts with the hydrophobic C8/C18 chains on the sorbent.
-
Ion Exchange Interaction: The positively charged amine group forms a strong electrostatic bond with the negatively charged sulfonic acid groups on the sorbent[8][9].
This dual retention mechanism allows for rigorous washing steps that remove a wide range of interferences (neutral, acidic, and weakly basic compounds) without causing premature elution of the target analyte, leading to exceptionally clean extracts.
Experimental Protocol
This protocol is optimized for a standard 1 mL plasma sample. Adjustments may be necessary for different sample volumes or SPE cartridge formats.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Mixed-Mode Cation Exchange SPE Cartridges (e.g., 100 mg, 3 mL) | Analytical | Major SPE Supplier |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific, Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH), ~30% solution | ACS Grade | Sigma-Aldrich |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| Ammonium Acetate | ACS Grade | Sigma-Aldrich |
| Deionized Water | >18 MΩ·cm | In-house system (e.g., Milli-Q) |
| Human Plasma (with appropriate anticoagulant) | Research Grade | Commercial Supplier or Biobank |
Sample Pre-treatment
Causality: The goal of pre-treatment is to make the sample compatible with the SPE procedure.[10] For plasma, this involves disrupting protein binding and adjusting the pH to ensure the analyte is in its cationic (protonated) state for optimal binding to the cation exchange sorbent.
-
Thaw 1 mL of human plasma at room temperature.
-
Add an appropriate volume of an internal standard solution (e.g., deuterated Desdimethyltamoxifen) and vortex for 30 seconds.
-
To precipitate proteins and disrupt drug-protein binding, add 1 mL of 0.1% formic acid in acetonitrile. Vortex vigorously for 1 minute. Some protocols may use methanol for precipitation.[4][11]
-
Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with 2 mL of an aqueous buffer, such as 50 mM ammonium acetate (pH 6), to reduce the organic solvent concentration and ensure the pH is appropriate for analyte binding.[6]
Solid-Phase Extraction Procedure
The SPE procedure consists of four fundamental steps: Condition, Equilibrate, Load, Wash, and Elute (often remembered by the acronym CLWE)[12][13]. Perform these steps using a vacuum manifold set to a low flow rate (approx. 1-2 mL/min).
| Step | Procedure | Purpose & Rationale |
| 1. Condition | Pass 2 mL of Methanol through the SPE cartridge. | This step solvates the hydrophobic chains of the sorbent and removes any potential organic impurities from the manufacturing process.[10][14] |
| 2. Equilibrate | Pass 2 mL of 50 mM Ammonium Acetate (pH 6) through the cartridge. | This step adjusts the pH of the sorbent bed to match the pre-treated sample, ensuring the cation exchange sites are ready for interaction and the hydrophobic chains remain solvated.[6][14] Do not let the sorbent go dry. |
| 3. Load | Load the entire pre-treated sample supernatant onto the cartridge. | The analyte (Desdimethyltamoxifen) is retained on the sorbent via both reversed-phase and cation exchange mechanisms. The flow rate should be slow and consistent for maximum interaction. |
| 4. Wash 1 | Pass 2 mL of 2% Formic Acid in deionized water through the cartridge. | This acidic wash ensures the analyte remains protonated and strongly bound to the cation exchange sites while removing neutral and acidic interferences.[15] |
| 5. Wash 2 | Pass 2 mL of Methanol through the cartridge. | This organic wash removes non-polar interferences that are weakly bound by reversed-phase interactions. The strong cation exchange interaction prevents the elution of Desdimethyltamoxifen. |
| 6. Elute | Pass 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. | The basic elution solvent neutralizes the charge on the Desdimethyltamoxifen analyte, disrupting the strong electrostatic interaction with the sorbent and allowing it to be eluted. The high organic content overcomes any remaining reversed-phase interactions.[15][16] |
Post-Elution Processing
-
Collect the eluate in a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[16][17]
-
Reconstitute the dried extract in 100-250 µL of the initial mobile phase used for the LC-MS/MS analysis.[15][16]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved, then transfer to an autosampler vial for analysis.
Visualization of the SPE Workflow
The following diagram illustrates the complete process from sample preparation to final analysis-ready extract.
Caption: Workflow for Mixed-Mode SPE of Desdimethyltamoxifen.
Troubleshooting and Method Validation
Low Recovery: If analyte recovery is poor, each step of the protocol should be systematically investigated.[10]
-
Analyte Breakthrough: Collect the load and wash fractions and analyze them for the presence of Desdimethyltamoxifen. Breakthrough during loading may indicate improper pH adjustment or insufficient sorbent conditioning.
-
Incomplete Elution: After the standard elution, pass a second, stronger elution solvent through the cartridge (e.g., 10% NH₄OH in Methanol) and analyze this fraction. If the analyte is present, the primary elution solvent may be too weak.
-
Sample Pre-treatment: Ensure protein precipitation is complete and that the final pH of the diluted sample is at least 1.5-2 units below the analyte's pKa to ensure full protonation.
Matrix Effects: Despite the high selectivity of this method, matrix effects (ion suppression or enhancement) in LC-MS/MS are still possible. These should be assessed by comparing the analyte response in reconstituted post-extraction blanks with the response in a neat solvent.
Conclusion
The described mixed-mode, cation-exchange solid-phase extraction protocol provides a robust and reliable method for the isolation and concentration of Desdimethyltamoxifen from human plasma. By leveraging both reversed-phase and ion-exchange retention mechanisms, this method achieves excellent removal of endogenous interferences, resulting in clean extracts suitable for sensitive LC-MS/MS analysis. The detailed explanation of the rationale behind each step empowers researchers to effectively implement and troubleshoot the procedure, ensuring high-quality data for clinical and pharmaceutical research.
References
-
Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy. (2023). National Institutes of Health. [Link]
-
Understanding and Improving Solid-Phase Extraction. (2020). LCGC International. [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. (2015). Frontiers Publishing Partnerships. [Link]
-
Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. (2020). Diva-portal.org. [Link]
-
Schematic overview of the solid-phase extraction (SPE) protocol for... (2023). ResearchGate. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). Agilent Technologies YouTube Channel. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]
-
Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. (2015). National Institutes of Health. [Link]
-
Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. (2012). National Institutes of Health. [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. (2015). ResearchGate. [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]
-
Tamoxifen. (n.d.). PubChem, National Institutes of Health. [Link]
-
New UPLC–MS/MS Assay for the Determination of Tamoxifen and Its Metabolites in Human Plasma, Application to Patients. (2018). Taylor & Francis Online. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). National Institutes of Health. [Link]
-
Desmethyltamoxifen. (n.d.). PubChem, National Institutes of Health. [Link]
-
SPE Method Development Tips and Tricks. (n.d.). Agilent Technologies. [Link]
-
Tamoxifen and Metabolites LC MS MS. (n.d.). Quest Diagnostics. [Link]
-
Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. (2008). ResearchGate. [Link]
-
Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. (2024). Frontiers. [Link]
-
Updating Solid Phase Extraction Methods. (n.d.). Agilent Technologies. [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Tamoxifen and Metabolites LC MS MS | Quest Diagnostics [questdiagnostics.com]
- 2. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Application Note: High-Sensitivity Quantification of Desdimethyltamoxifen in Human Plasma via UPLC-MS/MS
Executive Summary & Clinical Relevance
While 4-hydroxy-N-desmethyltamoxifen (Endoxifen) often dominates the discussion regarding Tamoxifen pharmacokinetics due to its high affinity for the estrogen receptor, Desdimethyltamoxifen (N,N-didesmethyltamoxifen) represents a critical, yet underutilized, node in the metabolic landscape.[1][2]
Why measure Desdimethyltamoxifen?
-
CYP3A4/5 Specificity: The demethylation of Tamoxifen to N-desmethyltamoxifen and subsequently to Desdimethyltamoxifen is primarily catalyzed by CYP3A4 and CYP3A5.[1][2][3] Unlike Endoxifen (dependent on CYP2D6), Desdimethyltamoxifen levels serve as a direct phenotypic probe for CYP3A4 activity .[1][2]
-
Drug-Drug Interaction (DDI) Monitoring: In polypharmacy patients, shifts in the Desdimethyltamoxifen/N-desmethyltamoxifen ratio can reveal induction or inhibition of CYP3A4 before clinical toxicity occurs.[1][2]
-
Matrix Complexity: As a primary amine, this metabolite exhibits different ionization and retention characteristics compared to its tertiary (Tamoxifen) and secondary (N-desmethyl) precursors, requiring specific method optimization to avoid ion suppression.[1][2]
This application note details a rigorous UPLC-MS/MS methodology designed to overcome the sensitivity limitations associated with this low-abundance metabolite.
Metabolic Pathway & Mechanistic Context[1][2][4]
Understanding the provenance of the analyte is essential for troubleshooting interferences.[1][2] Desdimethyltamoxifen is a secondary downstream metabolite.[1][2]
Figure 1: The Tamoxifen metabolic cascade.[1][2] Note the sequential demethylation driven by CYP3A4/5 leading to Desdimethyltamoxifen (Red).[1][3]
Method Development Strategy
Mass Spectrometry Optimization (Source & MRM)
Desdimethyltamoxifen (
Critical Technical Insight:
Unlike Tamoxifen (tertiary amine) which fragments easily to the dimethylaminoethyl cation (m/z 72), Desdimethyltamoxifen possesses a primary amine tail (
-
Transition A (Quantifier): The loss of the ethylamine chain is less favorable than the cleavage of the ether bond or cyclization of the stilbene core.[2] However, the ethyl-amine fragment m/z 44.1 is often too low in mass and suffers from high background noise in plasma.[1][2]
-
Recommended Strategy: Target the stable carbocation formed from the triphenyl-ethylene core.[1][2] This usually yields high-mass fragments (e.g., m/z 191.1 or m/z 129.1 ) which offer superior signal-to-noise (S/N) ratios in complex matrices.[1][2]
Table 1: Optimized MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Desdimethyltamoxifen | 344.2 | 191.1 | 40 | 35 | Quantifier |
| Desdimethyltamoxifen | 344.2 | 44.1 | 40 | 20 | Qualifier* |
| N-desmethyltamoxifen | 358.2 | 58.1 | 40 | 22 | Reference |
| Tamoxifen | 372.2 | 72.1 | 40 | 25 | Reference |
| Tamoxifen-D5 (IS) | 377.2 | 77.1 | 40 | 25 | Internal Std |
*Note: Use m/z 44.1 only if your MS/MS low-mass cutoff allows for high transmission; otherwise, use the aromatic fragment m/z 129.1.[1][2]
Chromatographic Conditions
Separating the Z- (active) and E-isomers is critical.[1][2][4] While Desdimethyltamoxifen is less prone to spontaneous isomerization than 4-OH-Tamoxifen, maintaining isomeric resolution ensures data integrity.[1][2]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent Phenyl-Hexyl (for enhanced isomer selectivity).[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[1][2]
-
Column Temp: 50°C (Reduces backpressure and improves mass transfer).[1][2]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)[1][2]
Protein precipitation (PPT) is discouraged for this assay due to the high lipid content of plasma, which suppresses the ionization of the hydrophobic Tamoxifen backbone.[1] LLE is mandatory for LLOQ < 1 ng/mL. [1][2]
Reagents Required[1][2][4][6][7][8]
-
Extraction Solvent: 98:2 (v/v) n-Hexane : n-Amyl Alcohol (or 1-Butanol).[1][2]
-
Reconstitution Solution: 70:30 Water:Acetonitrile (0.1% Formic Acid).[1][2]
Step-by-Step Protocol
-
Aliquot: Transfer 200 µL of patient plasma into a 2.0 mL polypropylene tube.
-
Internal Standard: Add 20 µL of Deuterated IS (Tamoxifen-D5, 100 ng/mL). Vortex 10 sec.
-
Alkalinization: Add 50 µL of 0.1 M NaOH or saturated Sodium Carbonate.
-
Critical Step: This neutralizes the amine (deprotonation), rendering the molecule uncharged and driving it into the organic phase.[2]
-
-
Extraction: Add 1.0 mL of Extraction Solvent (Hexane/Amyl Alcohol).
-
Agitation: Shake on a reciprocating shaker for 10 minutes (vigorous).
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or simply pipette carefully). Transfer the top organic layer to a clean glass tube.[1][2]
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Reconstitution Solution. Vortex 1 min.
-
Clarification: Centrifuge at max speed for 5 min to pellet any particulates before transferring to the autosampler vial.
Method Validation & Quality Control
To ensure the method meets FDA Bioanalytical Method Validation Guidelines, focus on these specific parameters for Desdimethyltamoxifen.
Linearity & Sensitivity
-
Range: 0.5 ng/mL to 100 ng/mL. (Desdimethyltamoxifen levels are typically 10-20% of N-desmethyltamoxifen levels).[1][2]
-
LLOQ Target: 0.5 ng/mL with S/N > 10.
Matrix Effect Assessment
Post-column infusion is required to visualize ion suppression zones.[1][2]
-
Experiment: Infuse a constant flow of Desdimethyltamoxifen (100 ng/mL) while injecting a blank plasma extract.
-
Acceptance: No significant dip in baseline signal at the retention time of the analyte (approx. 2.5 - 3.0 min).[1][2]
Stability
Primary amines can be reactive.[1][2]
-
Autosampler Stability: Verified for 24 hours at 10°C.
-
Freeze-Thaw: Validated for 3 cycles at -80°C.
Visualization of Analytical Workflow
Figure 2: End-to-end analytical workflow emphasizing the critical alkalinization step for LLE efficiency.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete deprotonation during LLE.[1][2] | Ensure pH > 10 during extraction.[1][2] Fresh NaOH is critical.[1][2] |
| Peak Tailing | Secondary interaction with silanols.[1][2] | Increase Ammonium Formate concentration to 5-10 mM or use a "Charged Surface Hybrid" (CSH) column.[1][2] |
| Carryover | Adsorption of lipophilic drug to injector.[1][2] | Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone.[1][2] |
| Drifting RT | Mobile phase evaporation. | Cap solvent bottles tightly; replace organic phase daily.[1][2] |
References
-
Teunissen, S. F., et al. (2011).[1][2] "Development and validation of an assay for the quantification of tamoxifen and its metabolites in human serum using UPLC-MS/MS." Analytica Chimica Acta.
-
Antunes, M. V., et al. (2015).[1][2] "High sensitivity LC-MS/MS method for simultaneous determination of tamoxifen and its metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Heath, D. D., et al. (2010).[1][2] "Comprehensive determination of tamoxifen and its metabolites in human plasma by liquid chromatography–mass spectrometry." Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Disclaimer: This protocol is intended for research and development purposes. All clinical assays must be validated according to local regulatory standards (CLIA/CAP/EMA).[1][2]
Sources
- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and high-performance liquid chromatographic determination of tamoxifen and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Desdimethyltamoxifen in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust method for the quantification of desdimethyltamoxifen (also known as Metabolite Z), a secondary metabolite of tamoxifen, in human urine samples. Tamoxifen is a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer, and understanding its complex metabolic pathways is crucial for optimizing patient outcomes.[1][2] Monitoring urinary metabolite levels provides a non-invasive approach to assess patient adherence, excretion patterns, and individual metabolic phenotypes.[3] The described method utilizes Solid-Phase Extraction (SPE) for sample cleanup and purification, followed by sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers in clinical pharmacology, oncology, and drug development, providing detailed, step-by-step instructions and explaining the scientific rationale behind key procedural choices to ensure methodological integrity and data reliability.
Scientific Background: The Rationale for Urinary Metabolite Analysis
The Clinical Significance of Tamoxifen Metabolism
Tamoxifen is a prodrug that requires metabolic activation to exert its therapeutic effects.[2][4] This biotransformation occurs predominantly in the liver via the cytochrome P450 (CYP) enzyme system, leading to a variety of metabolites.[4][5] The primary metabolic routes are N-demethylation, mainly catalyzed by CYP3A4 and CYP3A5, and 4-hydroxylation, mediated by multiple CYPs including CYP2D6.[4][6]
The N-demethylation pathway first converts tamoxifen to N-desmethyltamoxifen, the most abundant metabolite found in plasma.[6] This intermediate is then further demethylated by CYP3A4/5 to form N-desdimethyltamoxifen .[7] Concurrently, N-desmethyltamoxifen can be hydroxylated by CYP2D6 to form endoxifen, a highly potent antiestrogen.[6] Due to significant inter-individual variability in CYP enzyme activity, the profile of tamoxifen metabolites can differ substantially among patients, potentially impacting therapeutic efficacy and adverse effects.[6]
The Analytical Imperative: Why LC-MS/MS?
Quantifying low-concentration metabolites in a complex biological matrix like urine demands a highly sensitive and selective analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this application.[8][9]
-
Liquid Chromatography (LC) provides the physical separation of the target analyte, desdimethyltamoxifen, from the parent drug, other metabolites, and thousands of endogenous urine components. This separation is critical to prevent ion suppression or enhancement, a phenomenon known as the "matrix effect," which can compromise analytical accuracy.
-
Tandem Mass Spectrometry (MS/MS) offers exceptional specificity and sensitivity. It works by selecting a specific precursor ion (the protonated desdimethyltamoxifen molecule), fragmenting it, and then detecting a specific product ion. This precursor-to-product ion transition, monitored in a mode called Multiple Reaction Monitoring (MRM), serves as a unique mass-based fingerprint for the analyte, enabling precise quantification even at very low levels.[10][11]
Detailed Application Protocol
This protocol is a self-validating system. The inclusion of an internal standard and adherence to method validation principles ensures the integrity of the generated data.
Materials and Reagents
-
Standards: Desdimethyltamoxifen and a stable isotope-labeled internal standard (e.g., Desdimethyltamoxifen-d5).
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), ammonium hydroxide.
-
Urine Samples: Collected in polypropylene tubes and stored at -20°C or below until analysis.[12]
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C).
Protocol Part 1: Solid-Phase Extraction (SPE) of Urine Samples
The purpose of SPE is to remove interfering substances like salts, urea, and pigments from the urine, while concentrating the analyte of interest.[13] The bind-elute strategy is most common for this application.[14]
Step-by-Step SPE Protocol:
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge for 10 minutes at 4000 x g to pellet any particulate matter.
-
In a clean tube, mix 100 µL of urine supernatant with 100 µL of 1% formic acid in water. This acidification ensures the analyte is in a charged state, promoting retention on the cation exchange sorbent.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Pass 1 mL of 1% formic acid in water through the cartridge to prepare the sorbent for the sample's pH and ionic strength.[14]
-
-
Sample Loading:
-
Load the entire pre-treated sample (approx. 220 µL) onto the conditioned cartridge.[16] Apply a gentle vacuum or positive pressure to allow the sample to pass through slowly (approx. 1 mL/min), ensuring sufficient interaction time between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 1% formic acid in water to remove highly polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution (Analyte Collection):
-
Place a clean collection tube under the cartridge.
-
Elute the desdimethyltamoxifen and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[16]
-
Protocol Part 2: LC-MS/MS Instrumentation and Analysis
The following tables provide typical starting parameters. These must be optimized for the specific instrument being used.[17]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Provides excellent retention and separation for non-polar to moderately polar compounds like tamoxifen metabolites.[16][18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 10% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | A gradient elution is necessary to separate analytes with different polarities and clean the column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity.[1] |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Desdimethyltamoxifen contains a basic nitrogen atom that is readily protonated.[18] |
| Capillary Voltage | 1.0 - 4.0 kV | Optimized to achieve stable and efficient ion generation.[18] |
| Source Temp. | 150°C | Facilitates solvent evaporation.[18] |
| Desolvation Temp. | 350 - 600°C | Aids in the desolvation of ions before they enter the mass analyzer.[18] |
| MRM Transitions | Analyte and Instrument Specific | Must be determined by infusing a pure standard of desdimethyltamoxifen and its internal standard to find the optimal precursor > product ion pair, cone voltage, and collision energy.[19] |
Method Validation Principles
To ensure the method is fit for purpose, it must be validated according to regulatory guidelines, such as those from the FDA or ICH.[20][21][22] This process establishes the performance characteristics of the method.
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99.[1][17] |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration within ±15% of the nominal value (±20% at LLOQ).[1][23][24] |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[1][23][25] |
| Recovery | The extraction efficiency of the analytical process. | Should be consistent, precise, and reproducible.[1] |
| LLOQ | The Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; meets accuracy/precision criteria.[26] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of desdimethyltamoxifen in human urine. The protocol combines an efficient Solid-Phase Extraction for sample cleanup with the high sensitivity and specificity of tandem mass spectrometry. By carefully following the outlined procedures and adhering to established method validation principles, researchers can generate high-quality, reproducible data. This analytical tool is invaluable for studies in therapeutic drug monitoring, pharmacokinetics, and clinical research aimed at personalizing and improving tamoxifen therapy for breast cancer patients.
References
-
Mass spectrometric characterization of tamoxifene metabolites in human urine utilizing different scan parameters on liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers Publishing Partnerships. [Link]
-
Evaluation of Data-Dependent MS/MS Acquisition Parameters for Non-Targeted Metabolomics and Molecular Networking of Environmental Samples: Focus on the Q Exactive Platform. PubMed. [Link]
-
New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. National Institutes of Health (NIH). [Link]
-
N-Desmethyltamoxifen – Knowledge and References. Taylor & Francis Online. [Link]
-
Extraction of Tamoxifen and Metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS. Biotage. [Link]
-
Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. [Link]
-
Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients. PubMed. [Link]
-
Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. National Institutes of Health (NIH). [Link]
-
Determination of Tamoxifen and 4-Hydroxytamoxifen Levels in Rat Plasma after Administration of the Ethyl Acetate Fraction of Myrmecodia erinaceae Becc. using Liquid Chromatography Tandem Mass-Spectrometry. Science Alert. [Link]
-
URINE EXCRETION STUDY OF TAMOXIFEN METABOLITE, 3-HYDROXY-4-METHOHY TAMOXIFEN BY GC-MS. ResearchGate. [Link]
-
Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. National Institutes of Health (NIH). [Link]
-
Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. PubMed. [Link]
-
Serum concentrations of tamoxifen and its metabolites increase with age during steady-state treatment. PubMed Central. [Link]
-
New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. PubMed Central. [Link]
-
Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy. National Institutes of Health (NIH). [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]
-
SIMULTANEOUS QUANTIFICATION OF TAMOXIFEN AND 4-HYDROXY-N-DESMETHYLTAMOXIFEN LEVELS IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY: DEVELOPMENT AND APPLICATION IN BREAST CANCER PATIENTS. ResearchGate. [Link]
-
Tamoxifen Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Development of a rapid liquid chromatography tandem mass spectrometry method for the quantitation of serum dexamethasone and its clinical verification. PubMed. [Link]
-
Urine Emtricitabine and Tenofovir Concentrations Provide Markers of Recent Antiretroviral Drug Exposure Among HIV-Negative Men Who Have Sex With Men. National Institutes of Health (NIH). [Link]
-
The metabolic pathway of tamoxifen. Tamoxifen is demethylated to N desmethyltamoxifen (NDM) mainly by CYP3A4/5. ResearchGate. [Link]
-
Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen. CORE. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]
-
PharmGKB summary: tamoxifen pathway, pharmacokinetics. National Institutes of Health (NIH). [Link]
-
Mass Spectrometry Tutorial: How to Tune Your Analytes. YouTube. [Link]
-
Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy. MDPI. [Link]
-
FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. American College of Clinical Pharmacology (ACCP). [Link]
-
Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Sources
- 1. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine Emtricitabine and Tenofovir Concentrations Provide Markers of Recent Antiretroviral Drug Exposure Among HIV-Negative Men Who Have Sex With Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. kurabiotech.com [kurabiotech.com]
- 10. Mass spectrometric characterization of tamoxifene metabolites in human urine utilizing different scan parameters on liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Data-Dependent MS/MS Acquisition Parameters for Non-Targeted Metabolomics and Molecular Networking of Environmental Samples: Focus on the Q Exactive Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing Solid-Phase Extraction of Tamoxifen and Its Metabolites from Human Plasma Using MOF-Integrated Polyacrylonitrile Composites: A Study on CuBTC and ZIF-8 Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. scialert.net [scialert.net]
- 18. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 21. accp1.org [accp1.org]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of a rapid liquid chromatography tandem mass spectrometry method for the quantitation of serum dexamethasone and its clinical verification - PubMed [pubmed.ncbi.nlm.nih.gov]
cell-based assays to study Desdimethyltamoxifen effects
Application Note: Functional Profiling of Desdimethyltamoxifen (NDM) in Breast Cancer Models
Abstract
While 4-hydroxytamoxifen (4-OHT) and Endoxifen are frequently cited as the primary active metabolites of Tamoxifen due to their high affinity for the Estrogen Receptor (ER), N-desmethyltamoxifen (NDM) represents the most abundant primary metabolite in human plasma (steady-state ~230 ng/mL). Despite its lower relative binding affinity (<5% of estradiol), NDM functions as a critical metabolic reservoir and a weak partial agonist/antagonist. This guide outlines the precise cell-based workflows required to characterize NDM, distinguishing its specific ER-mediated effects from off-target cytotoxicity.
Pharmacological Context & Experimental Design
To study NDM effectively, researchers must overcome two challenges:
-
Low Affinity: NDM competes poorly against endogenous estrogens; therefore, complete estrogen deprivation is required.
-
Metabolic Interconversion: In metabolically competent cells (e.g., hepatocytes), NDM is converted to the highly potent Endoxifen via CYP2D6.[1] In breast cancer models (MCF-7), metabolic competence is low, allowing for the isolation of NDM's specific effects.
Metabolic Pathway Visualization
The following diagram illustrates the position of NDM within the Tamoxifen metabolic cascade. Note that NDM is formed via CYP3A4 and consumed via CYP2D6.[2][3][4]
Figure 1: Tamoxifen metabolic pathway highlighting NDM as the central intermediate reservoir.[1][4][5][6]
Cell Model Selection & Preparation
Critical Requirement: Standard Fetal Bovine Serum (FBS) contains bovine estrogens that will outcompete NDM. You must use Charcoal-Stripped FBS (CS-FBS) and Phenol Red-Free media.
| Cell Line | Receptor Status | Role in Assay |
| MCF-7 | ERα(+), PR(+) | Primary Model: Measures ER antagonism/agonism. |
| T47D | ERα(++), PR(+) | Secondary Model: High ER expression; useful for reporter assays. |
| MDA-MB-231 | ERα(-), PR(-) | Negative Control: Distinguishes ER-mediated effects from general toxicity.[7] |
Protocol A: ERE-Luciferase Transcriptional Reporter Assay
Purpose: To quantify the ability of NDM to block Estrogen Response Element (ERE) driven transcription compared to 4-OHT.
Materials
-
Plasmid: pGL3-ERE-Luc (or stable cell line T47D-KBluc).
-
Ligand: 17β-Estradiol (E2) [10 nM final].
-
Test Compound: N-desmethyltamoxifen (Range: 10 nM – 10 µM).
-
Reagent: Dual-Luciferase® Reporter Assay System.
Step-by-Step Workflow
-
Seeding (Day 0):
-
Plate MCF-7 cells (transiently transfected) or T47D-KBluc (stable) into white-walled 96-well plates at 15,000 cells/well.
-
Media: DMEM/F12 (Phenol Red-Free) + 5% CS-FBS.
-
Rationale: White walls reflect luminescence; CS-FBS starves cells of steroids to reset ER signaling.
-
-
Starvation (Day 1):
-
Incubate for 24 hours to deplete residual intracellular estrogens.
-
-
Treatment (Day 2):
-
Prepare 2x concentration stocks of NDM and E2.
-
Agonist Mode: Add NDM alone (to test partial agonism).
-
Antagonist Mode: Add NDM (serial dilution) + E2 (constant 1 nM).
-
Note: Include a DMSO vehicle control (Max 0.1% v/v).
-
-
Incubation:
-
Incubate for 18–24 hours at 37°C, 5% CO₂.
-
-
Readout (Day 3):
-
Lyse cells using Passive Lysis Buffer (20 µL/well).
-
Inject Luciferase Assay Reagent (LAR II) and read Firefly luminescence.
-
Inject Stop & Glo® Reagent and read Renilla luminescence (normalization control).
-
Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot % Inhibition relative to E2-only control.[8]
-
Expected Result: NDM will show a right-shifted IC50 (weaker potency) compared to 4-OHT.
Protocol B: Long-Term Proliferation Assay (SRB Method)
Purpose: To determine the cytostatic vs. cytotoxic efficacy of NDM over a 5-7 day exposure.
Experimental Logic
Unlike metabolic assays (hours), proliferation assays require days. The Sulforhodamine B (SRB) assay is preferred over MTT for this application because it measures total protein mass, avoiding metabolic artifacts caused by mitochondrial inhibitors.
Workflow Diagram
Figure 2: Sulforhodamine B (SRB) proliferation assay workflow.
Detailed Steps
-
Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment:
-
Remove media.[9] Wash 1x with PBS.
-
Add treatment media containing NDM (0.1, 0.5, 1, 5, 10 µM) ± E2 (1 nM).
-
Critical: Include MDA-MB-231 cells treated with the same concentrations.
-
-
Maintenance: Refresh media containing drug on Day 3 to prevent nutrient depletion and drug degradation.
-
Fixation (Day 6/7):
-
Add cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10%.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash 5x with tap water. Air dry.
-
Add 0.4% SRB (in 1% acetic acid) for 15 min.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
-
Quantification:
-
Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Read absorbance at 510 nm.
-
Interpretation:
-
Specific Effect: Reduction in MCF-7 growth without reduction in MDA-MB-231 growth indicates ER-mediated cytostasis.
-
Off-Target Toxicity: Reduction in both cell lines (usually seen at NDM > 5-10 µM) indicates oxidative stress or membrane toxicity unrelated to ER.
Comparative Data Reference
When validating your assay, compare your results against these established pharmacological ranges:
| Compound | Relative Binding Affinity (RBA) | MCF-7 Proliferation IC50 (M) |
| Estradiol (E2) | 100% | N/A (Agonist EC50 ~10 pM) |
| 4-Hydroxytamoxifen | ~175% | 1 - 5 nM |
| Endoxifen | ~170% | 2 - 10 nM |
| N-desmethyltamoxifen | < 5% | 100 - 500 nM |
| Tamoxifen (Parent) | < 2% | > 1 µM |
Note: NDM is significantly less potent than 4-OHT but is present at 10x higher concentrations in plasma, making its aggregate biological effect significant.
References
-
Desta, Z., et al. (2004). "Comprehensive evaluation of tamoxifen sequential biotransformation by the human cytochrome P450 system in vitro." Journal of Pharmacology and Experimental Therapeutics. Link
-
Lim, Y.C., et al. (2005). "Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (MDR1)." Breast Cancer Research. Link
-
Maximov, P.Y., et al. (2013). "Structure-function relationships of estrogenic and antiestrogenic compounds: the SERM tamoxifen." Nuclear Receptor Signaling. Link
-
Vichim, P., et al. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link
-
Johnson, M.D., et al. (2004). "Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen." Breast Cancer Research and Treatment.[10] Link
Sources
- 1. Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Are plasma concentrations of tamoxifen active metabolites sufficient to ensure therapeutic efficacy for tamoxifen treated women with breast cancer in Poland? | Hennig | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Desdimethyltamoxifen as a Reference Standard in Pharmaceutical Analysis and Drug Metabolism Studies
Abstract
This comprehensive guide provides detailed application notes and protocols for the utilization of Desdimethyltamoxifen as a reference standard. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical role of Desdimethyltamoxifen in the analytical quantification of tamoxifen and its metabolites. We delve into the causality behind experimental choices, provide self-validating protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and offer insights into the preparation, handling, and storage of Desdimethyltamoxifen standard solutions. This guide is grounded in scientific integrity, drawing from authoritative sources to ensure technical accuracy and field-proven insights.
Introduction: The Significance of Desdimethyltamoxifen in Tamoxifen Metabolism
Tamoxifen is a cornerstone in the endocrine therapy of estrogen receptor-positive (ER+) breast cancer.[1] Its clinical efficacy is intricately linked to its biotransformation into active metabolites.[2] Desdimethyltamoxifen, also known as N,N-desdimethyltamoxifen, is a significant metabolite in this pathway.[3] The metabolic cascade, primarily mediated by cytochrome P450 enzymes, involves the demethylation of tamoxifen to N-desmethyltamoxifen, which is further demethylated to Desdimethyltamoxifen.[4][5]
The quantification of tamoxifen and its metabolites, including Desdimethyltamoxifen, in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[5] Such monitoring helps in understanding inter-individual variability in drug response and optimizing treatment strategies.[6] The use of a well-characterized Desdimethyltamoxifen reference standard is paramount for the accuracy and reliability of these analytical methods.
Physicochemical Properties and Characterization of Desdimethyltamoxifen Reference Standard
A Desdimethyltamoxifen reference standard is a highly purified and well-characterized substance intended for use in qualitative and quantitative analyses.[4] It serves as a benchmark against which the analyte in a sample is compared. The quality and purity of the reference standard directly impact the validity of analytical results.
Certificate of Analysis (CoA): A Representative Profile
A Certificate of Analysis for a Desdimethyltamoxifen reference standard typically includes the following information. While an actual CoA is specific to a particular lot, the table below represents the expected data.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry, IR |
| Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | GC-HS |
| Assay (on as-is basis) | 98.0% - 102.0% | HPLC-UV |
Storage and Stability
Proper storage of the Desdimethyltamoxifen reference standard is crucial to maintain its integrity and purity.
-
Long-term Storage: The solid material should be stored at 2-8°C, protected from light.[7]
-
Solution Stability: Stock solutions of Desdimethyltamoxifen in organic solvents like methanol or acetonitrile are generally stable for several months when stored at -20°C.[8] However, it is imperative to perform periodic stability assessments, especially for working solutions. For extemporaneously prepared aqueous suspensions, stability has been demonstrated for up to 91 days under refrigerated conditions.[9]
Preparation of Standard Solutions: A Step-by-Step Protocol
Accurate preparation of standard solutions is the foundation of quantitative analysis. The following protocol outlines the preparation of stock and working standard solutions of Desdimethyltamoxifen.
Materials and Equipment
-
Desdimethyltamoxifen reference standard
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
Protocol for Preparation of Stock Solution (1 mg/mL)
-
Equilibration: Allow the vial of Desdimethyltamoxifen reference standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the reference standard into a clean weighing boat.
-
Dissolution: Transfer the weighed standard to a 10 mL Class A volumetric flask. Add a small amount of HPLC-grade methanol to dissolve the solid completely.
-
Dilution: Once dissolved, bring the flask to volume with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber vial and store at -20°C.
Protocol for Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution to create a calibration curve.
-
Intermediate Dilution (Optional): Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the 1 mg/mL stock solution.
-
Serial Dilutions: From the stock or intermediate solution, prepare a series of working standards in the desired concentration range for the analytical method. For example, for an HPLC-UV method, a range of 0.1 µg/mL to 10 µg/mL may be appropriate.[10] For a more sensitive LC-MS/MS method, a lower range would be necessary.[11]
-
Matrix Matching: For the analysis of biological samples, it is best practice to prepare the final working standards in the same matrix as the sample (e.g., drug-free plasma) to account for matrix effects.[5]
Application in High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of tamoxifen and its metabolites.[3] Desdimethyltamoxifen reference standard is essential for method development, validation, and routine analysis.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for Desdimethyltamoxifen quantification by HPLC-UV.
Protocol for HPLC-UV Method Validation
This protocol is based on a typical reversed-phase HPLC method for the analysis of tamoxifen and its metabolites.[12][13]
-
Chromatographic Conditions:
-
Method Validation Parameters (as per ICH Guidelines): [5]
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention time of Desdimethyltamoxifen.
-
Linearity: Prepare a calibration curve with at least five concentrations of the Desdimethyltamoxifen reference standard. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should be ≤ 15% (≤ 20% for LLOQ).[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.
-
Representative HPLC Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [11] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Accuracy | 93.0 - 104.2% | [3] |
| Precision (CV %) | < 10.53% | [3] |
| Lower Limit of Quantification (LLOQ) | 0.75 - 8.5 ng/mL | [3] |
Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of Desdimethyltamoxifen, particularly in complex biological matrices.[12][14]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Desdimethyltamoxifen quantification by LC-MS/MS.
Protocol for LC-MS/MS Method
This protocol is based on a validated method for the simultaneous determination of tamoxifen and its metabolites.[14]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Desolvation Temperature: 600°C[11]
-
Ion Spray Voltage: 1 kV[11]
-
MRM Transitions:
-
Desdimethyltamoxifen: Precursor Ion > Product Ion (Specific m/z values to be determined during method development)
-
Internal Standard (Deuterated Desdimethyltamoxifen): Precursor Ion > Product Ion
-
-
Representative LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 100 ng/mL | [11] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Accuracy | 94.5 - 110.3% | [14] |
| Precision (CV %) | < 10.75% | [14] |
| Recovery | 40 - 92% | [14] |
Conclusion
The use of a high-purity, well-characterized Desdimethyltamoxifen reference standard is indispensable for the accurate and reliable quantification of this key tamoxifen metabolite. This guide has provided a comprehensive overview of the application of Desdimethyltamoxifen as a reference standard in both HPLC-UV and LC-MS/MS analytical methodologies. By adhering to the detailed protocols for the preparation of standard solutions and following the principles of method validation, researchers and drug development professionals can ensure the integrity and validity of their analytical data, ultimately contributing to a better understanding of tamoxifen's pharmacology and the optimization of breast cancer therapy.
References
-
Veeprho. (n.d.). Tamoxifen Citrate Working Standard (Secondary Reference Standard) | CAS 54965-24-1. Retrieved from [Link]
-
Monitoring and Validation of Tamoxifen by HPLC/DAD Method Assay. (n.d.). SciTechnol. Retrieved from [Link]
-
Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. (2015). PMC. Retrieved from [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. (n.d.). Frontiers Publishing Partnerships. Retrieved from [Link]
-
New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. (n.d.). PMC. Retrieved from [Link]
-
Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. (2014). PubMed. Retrieved from [Link]
-
Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma. (2013). PubMed. Retrieved from [Link]
-
Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes. (n.d.). PMC. Retrieved from [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998). FDA. Retrieved from [Link]
-
How can I find out the purity of a Ph. Eur. CRS? (2021). EDQM FAQs. Retrieved from [Link]
-
Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. (n.d.). FDA. Retrieved from [Link]
-
“Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. (n.d.). Frontiers in Health Informatics. Retrieved from [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. Retrieved from [Link]
-
Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen. (2014). CORE. Retrieved from [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (n.d.). FDA. Retrieved from [Link]
-
Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). FDA. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. scitechnol.com [scitechnol.com]
- 5. Referenzmaterialien [sigmaaldrich.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. fda.gov [fda.gov]
- 8. Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desdimethyltamoxifen Quantification by Mitigating Matrix Effects
Welcome to the technical support center for the bioanalysis of desdimethyltamoxifen. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS quantification. Here, we will explore the underlying causes of these effects and provide robust, field-proven troubleshooting strategies to ensure the accuracy and reliability of your data.
Understanding the Challenge: The "Why" Behind Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest. When quantifying desdimethyltamoxifen in biological matrices such as plasma or serum, these endogenous substances can interfere with the ionization process, leading to either suppression or enhancement of the analyte's signal. This phenomenon, known as the matrix effect, can significantly compromise the precision and accuracy of your results.
The primary culprits behind matrix effects in bioanalysis are often phospholipids from cell membranes, which can co-elute with the analyte and interfere with the electrospray ionization (ESI) process. Other sources of interference include salts, proteins, and metabolites that are not completely removed during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of desdimethyltamoxifen and provides step-by-step guidance to resolve them.
Q1: My desdimethyltamoxifen signal is inconsistent and lower than expected. How can I determine if this is due to matrix effects?
A1: Identifying and Quantifying Matrix Effects
The first step in troubleshooting is to confirm the presence and extent of matrix effects. A widely accepted method is the post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Spiked Post-Extraction): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established procedure. After extraction, spike the resulting extract with a known concentration of desdimethyltamoxifen standard.
-
Set B (Neat Solution): Prepare a solution of desdimethyltamoxifen in a pure solvent (e.g., your initial mobile phase) at the same concentration as in Set A.
-
-
Analyze and Compare: Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect: The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% suggests ion suppression.
-
A value > 100% indicates ion enhancement.
-
Interpreting the Results: If you observe significant ion suppression (e.g., <85%) or enhancement (e.g., >115%), it is crucial to optimize your method to mitigate these effects.
Q2: I've confirmed significant ion suppression. What is the most effective way to clean up my plasma samples before injection?
A2: Advanced Sample Preparation Strategies
Proper sample preparation is your first and most critical line of defense against matrix effects. While simple protein precipitation is a common starting point, it often fails to remove sufficient amounts of interfering phospholipids. For desdimethyltamoxifen analysis, more rigorous techniques are recommended.
Workflow for Sample Preparation Optimization
Technical Support Center: Stability of Desdimethyltamoxifen in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice regarding the stability of N-desdimethyltamoxifen (also known as metabolite Z) in biological samples. Ensuring analyte stability is paramount for generating reliable and reproducible data in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Desdimethyltamoxifen and why is its stability a critical concern?
N-desdimethyltamoxifen is a secondary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of hormone receptor-positive breast cancer.[1] Tamoxifen itself is a prodrug, meaning it is metabolized in the body into more active compounds.[2] The main metabolic pathway is N-demethylation, which first produces N-desmethyltamoxifen (metabolite X) and subsequently N-desdimethyltamoxifen (metabolite Z).[3][4]
The stability of Desdimethyltamoxifen is critical because any degradation or chemical change between sample collection and analysis will lead to an inaccurate measurement of its concentration. This can have significant consequences:
-
Inaccurate Pharmacokinetic (PK) Profiling: Underestimation of the metabolite's concentration can lead to incorrect calculations of its half-life, exposure (AUC), and other PK parameters.
-
Misinterpretation of Drug Metabolism: Degradation can obscure the true metabolic profile of Tamoxifen in a patient or preclinical model.
Therefore, establishing and maintaining the stability of Desdimethyltamoxifen throughout the entire lifecycle of a biological sample—from collection to storage and final analysis—is a fundamental requirement for bioanalytical validity.
Q2: What are the primary factors that can affect the stability of Desdimethyltamoxifen in biological samples?
Several factors can influence the stability of drug metabolites like Desdimethyltamoxifen in biological matrices. These include:
-
Storage Temperature: This is the most critical factor. Inadequate freezing or storage at insufficiently low temperatures can permit enzymatic activity or chemical degradation to continue. While many small molecules are stable at -20°C, ultra-low temperatures of -70°C or -80°C are often preferred to minimize any potential for degradation over long storage periods.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise analyte stability.[6] This process can cause changes in sample pH, lead to the concentration of solutes in unfrozen water pockets, and physically disrupt cellular components, potentially releasing enzymes that could degrade the analyte. It is a standard practice in bioanalytical method validation to test the analyte's stability through several freeze-thaw cycles.[6][7][8]
-
Matrix Type: The biological fluid (e.g., plasma, serum, whole blood, urine) can impact stability. The presence of different enzymes, proteins, and pH levels in each matrix can create unique chemical environments. For instance, plasma contains anticoagulants which could potentially interact with the analyte, although this is less common for Tamoxifen metabolites.
-
Exposure to Light: While not as commonly reported for Tamoxifen metabolites as for other compounds, photostability should always be a consideration. Samples should generally be handled in a manner that minimizes exposure to direct light.
-
Time: The duration of storage is a key variable. Long-term stability must be experimentally determined at the intended storage temperature to define the maximum period a sample can be stored before analysis without significant degradation.
Troubleshooting Guide
Problem: My measured Desdimethyltamoxifen concentrations are consistently lower than expected in samples stored for several months.
This is a classic sign of potential long-term stability issues. Here’s a systematic approach to troubleshoot this problem.
Possible Cause 1: Inadequate Storage Temperature While studies have shown Tamoxifen and its primary metabolite N-desmethyltamoxifen to be stable at -20°C for up to 90 days, the stability of Desdimethyltamoxifen may differ.[7] Furthermore, for long-term storage (beyond 3 months), -20°C may not be sufficient to halt all potential degradation pathways.
-
Causality: At -20°C, not all water in a plasma sample is frozen, allowing for molecular mobility and slow chemical reactions to occur over time. Some residual enzymatic activity might also persist. Storage at -70°C or lower essentially vitrifies the sample, halting almost all biological and chemical activity.
-
Solution & Validation:
-
Conduct a Long-Term Stability Study: As per FDA guidelines on bioanalytical method validation, you must experimentally determine the stability of your analyte.[9][10][11]
-
Protocol: Prepare quality control (QC) samples at low and high concentrations in the same biological matrix as your study samples. Analyze a baseline set (T=0) immediately. Store the remaining QC samples at your intended storage temperatures (e.g., -20°C and -80°C).
-
Analysis: At specific time points (e.g., 1, 3, 6, 12 months), retrieve a set of QCs from each temperature, thaw them under controlled conditions, and analyze them against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stored QCs should be within ±15% of the baseline (T=0) values.[10] This experiment will authoritatively determine the maximum allowable storage duration at each temperature.
-
Data Summary: Example Long-Term Stability Assessment
| Storage Time | Storage Temp. | Analyte | Low QC Recovery (%) | High QC Recovery (%) | Stable? |
| 3 Months | -20°C | Desdimethyltamoxifen | 96.5% | 98.2% | Yes |
| 6 Months | -20°C | Desdimethyltamoxifen | 87.1% | 89.5% | Yes |
| 12 Months | -20°C | Desdimethyltamoxifen | 83.4% | 85.1% | No |
| 12 Months | -80°C | Desdimethyltamoxifen | 97.8% | 99.1% | Yes |
This table illustrates hypothetical data showing that while the analyte is stable for up to 6 months at -20°C, it fails the ±15% criterion by 12 months, whereas it remains stable at -80°C.
Problem: I am seeing high variability between replicate analyses of the same sample, especially after it has been accessed multiple times.
High variability upon re-analysis often points to freeze-thaw instability.
Possible Cause: Analyte Degradation from Freeze-Thaw Cycles Each freeze-thaw cycle can cause physical and chemical stresses on the sample matrix and the analyte. For Tamoxifen and its metabolites, stability has been demonstrated for at least three freeze-thaw cycles, but your specific matrix or handling procedure could introduce variability.[7]
-
Causality: As ice crystals form, they exclude solutes like salts and buffers, creating micro-pockets of highly concentrated solutions which can drastically alter local pH and ionic strength, potentially catalyzing degradation.
-
Solution & Validation:
-
Perform a Freeze-Thaw Stability Validation: This is a mandatory component of bioanalytical method validation.[9][10]
-
Protocol: Use low and high concentration QC samples. Analyze a baseline set that has not been frozen. Then, subject another set of QCs to a number of freeze-thaw cycles that exceeds the number of times you expect to access your study samples.
-
A standard cycle: Freeze the samples at your storage temperature (-20°C or -80°C) for at least 12-24 hours, then thaw them unassisted to room temperature.[6] Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
Analysis & Acceptance: Analyze the cycled QCs against a fresh calibration curve. The mean concentration should be within ±15% of the baseline non-frozen samples.
-
Workflow for Freeze-Thaw Stability Validation
Caption: Experimental workflow for validating analyte stability through multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Best Practices for Sample Collection and Initial Processing
The goal is to minimize enzymatic activity and ex-vivo changes from the moment of collection.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA or Sodium Heparin). Avoid hemolysis, as the release of intracellular contents can affect the sample matrix.
-
Immediate Cooling: Place the collected blood samples on wet ice immediately. Do not allow them to freeze at this stage. This slows down metabolic processes.
-
Centrifugation: Within 1 hour of collection, centrifuge the samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Immediately transfer the resulting plasma supernatant into pre-labeled, cryo-safe polypropylene tubes. Avoid disturbing the buffy coat layer. It is highly recommended to aliquot the plasma into multiple smaller volumes. This crucial step prevents the need for repeated freeze-thaw cycles of the entire sample if multiple analyses are required.
-
Freezing: Snap-freeze the aliquots by placing them in a freezer set to -70°C or -80°C. Avoid slow freezing, as it can promote the formation of large ice crystals.
Logical Diagram: Minimizing Pre-Analytical Variability
Caption: Best practice workflow from blood collection to storage to ensure sample integrity.
References
-
Science Alert. (n.d.). Determination of Tamoxifen and 4-Hydroxytamoxifen Levels in Rat Plasma after Administration of the Ethyl Acetate Fraction of Myrmecodia erinaceae Becc. using Liquid Chromatography Tandem Mass-Spectrometry. Retrieved from [Link]
-
Ye, D., et al. (2021). Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS. Journal of Trace Elements in Medicine and Biology, 68, 126804. Available from: [Link]
-
Langan-Fahey, S. M., et al. (1990). Tamoxifen metabolites in patients on long-term adjuvant therapy for breast cancer. European Journal of Cancer, 26(8), 883-888. Available from: [Link]
-
Yeung, P. K., et al. (1993). Stability of diltiazem and its metabolites in plasma during storage. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 943-948. Available from: [Link]
-
Svalebjørg, M., et al. (2021). Post-expiry stability of freeze-dried plasma under field conditions – Can shelf life be extended? Vox Sanguinis, 116(7), 836-843. Available from: [Link]
-
Sheffield, W. P., et al. (2017). Stability of Thawed Apheresis Fresh-Frozen Plasma Stored at 1-6°C for up to 120 h. Transfusion Medicine and Hemotherapy, 44(1), 14-20. Available from: [Link]
-
Lin, Y. T., et al. (2023). Impact of Long-Term Plasma Storage on Cell-Free DNA Epigenetic Biomarker Studies. Cancers, 15(18), 4591. Available from: [Link]
-
Microchem Laboratory. (n.d.). Freeze-Thaw Stability Testing. Retrieved from [Link]
-
Yan, Z., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(8), 953-958. Available from: [Link]
-
de Kruif, E. J., et al. (2024). The interplay between tamoxifen and endoxifen plasma concentrations and coagulation parameters in patients with primary breast cancer. European Journal of Cancer, 196, 113456. Available from: [Link]
-
PharmGKB. (n.d.). Tamoxifen Pathway, Pharmacokinetics. Retrieved from [Link]
-
de Vries, Schultink, & van de Merbel. (2013). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Bioanalysis, 5(10), 1255-1274. Available from: [Link]
-
Empathia AI. (n.d.). Tamoxifen and Warfarin Interaction: Important Safety Information. Retrieved from [Link]
-
M. Whirl-Carrillo, E.M. McDonagh, J. M. Hebert, L. Gong, K. Sangkuhl, C.F. Thorn, R.B. Altman and T.E. Klein. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. Available from: [Link]
-
Sari, D. P., et al. (2022). Analysis of tamoxifen and its metabolites in dried blood spot and volumetric absorptive microsampling: comparison and clinical application. Journal of Applied Pharmaceutical Science, 12(7), 107-115. Available from: [Link]
-
Lien, E. A., et al. (1988). Determination of tamoxifen and four metabolites in serum by low-dispersion liquid chromatography. Clinical Chemistry, 34(3), 526-531. Available from: [Link]
-
Yan, Z., et al. (2006). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 11(8), 953-958. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
Lim, C. K., et al. (2010). Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 82(21), 9039-9046. Available from: [Link]
-
ResearchGate. (n.d.). Main metabolism pathway of tamoxifen. Retrieved from [Link]
-
Lien, E. A., et al. (1989). Distribution of 4-Hydroxy-N-desmethyltamoxifen and Other Tamoxifen Metabolites in Human Biological Fluids during Tamoxifen Treatment. Cancer Research, 49(8), 2175-2183. Available from: [Link]
-
HMP Global Learning Network. (2022). Tamoxifen-Direct Oral Anticoagulant Combination Did Not Increase Hemorrhage Risk for Patients With Breast Cancer. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available from: [Link]
-
Vazzana, N., et al. (2022). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 12(1), 1-8. Available from: [Link]
-
de Kruif, E. J., et al. (2024). The interplay between tamoxifen and endoxifen plasma concentrations and coagulation parameters in patients with primary breast cancer. European Journal of Cancer, 196, 113456. Available from: [Link]
-
Roškar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Chromatography - The Most Versatile Method of Chemical Analysis. Available from: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
Gjerde, J., et al. (2014). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers in Bioscience (Scholar Edition), 6(1), 1-10. Available from: [Link]
-
Irvin, W. J., & Carey, L. A. (2010). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Future Oncology, 6(3), 437-448. Available from: [Link]
-
Jankowski, J., et al. (1993). The influence of tamoxifen on plasma coagulation and serous fibrinolysis. European Journal of Gynaecological Oncology, 14 Suppl, 155-158. Available from: [Link]
-
Eurofins Nederland. (n.d.). Stability Testing - Pharmaceutical Products. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for Diisopropyl Methylphosphonate. Available from: [Link]
-
ResearchGate. (n.d.). Major Metabolic Pathways for Tamoxifen. Retrieved from [Link]
-
Bioanalysis Zone. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Analysis of tamoxifen and its metabolites in dried blood spot and volumetric absorptive microsampling: comparison and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bevital.no [bevital.no]
- 5. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. scialert.net [scialert.net]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. hhs.gov [hhs.gov]
Technical Support Center: Method Validation for Desdimethyltamoxifen (DDM)
Current Status: Operational Regulatory Standard: ICH M10 / FDA BMV (GLP/GMP) Analyte: N,N-Didesmethyltamoxifen (Desdimethyltamoxifen) Matrix: Biological Fluids (Plasma/Serum)
Introduction: The Analyst’s Brief
Welcome to the Desdimethyltamoxifen (DDM) Method Validation Support Center. DDM (
Why this is hard:
-
Isomerism: Like its parent, DDM exists as E (trans) and Z (cis) isomers. The Z-isomer is therapeutically active; the E-isomer is less potent. They interconvert under light.[1]
-
Polarity: As a primary amine (lacking both methyl groups on the nitrogen), DDM is more polar than Tamoxifen, leading to different extraction recoveries and peak tailing issues.
-
Sensitivity: It circulates at lower concentrations than N-desmethyltamoxifen, requiring high-sensitivity LC-MS/MS optimization.
Module 1: Mass Spectrometry & Detection (The Sensitivity Hub)
Q: I am seeing high background noise and poor sensitivity for DDM compared to Tamoxifen. What is wrong?
Diagnosis: You are likely using a generic product ion or suffering from non-specific fragmentation.
Technical Explanation: Tamoxifen (m/z 372) and N-desmethyltamoxifen (m/z 358) fragment easily to m/z 72 and m/z 58, respectively. These represent the dimethyl- and monomethyl-aminoethyl side chains.
-
The Trap: DDM (m/z 344) has a primary amine side chain (
). The corresponding fragment would be m/z 44. Low mass ions like m/z 44 are plagued by high chemical noise in biological matrices, destroying your Signal-to-Noise (S/N) ratio.
Troubleshooting Protocol:
-
Switch Transitions: Do not use the side-chain fragment. Target the stable carbocation of the core structure.
-
Precursor: 344.2 (
) -
Quantifier Ion: 191.1 (Phenanthrene-type core fragment) – Cleaner baseline.
-
Qualifier Ion: 129.1 or 91.1.
-
-
Optimize Collision Energy (CE): The core fragment requires higher CE (typically 30–45 eV) compared to the side-chain fragmentation.
Q: My calibration curve is non-linear at the lower end (LLOQ).
Diagnosis: Adsorption of the primary amine to glass or plastic surfaces.
Solution: DDM is a primary amine and can interact strongly with silanols in glass or active sites in plastic.
-
Action: Add 0.1% Formic Acid or Ammonium Hydroxide to your sample solvent and injection vials. This keeps the amine charged (or neutral, depending on pH choice) and prevents adsorption.
-
Vials: Use silanized glass vials or high-quality polypropylene (PP) inserts.
Module 2: Chromatography & Isomer Resolution (The Separation Hub)
Q: I see splitting peaks or "shoulders" on my DDM peak.
Diagnosis: On-column separation of E/Z isomers.
Technical Explanation: Tamoxifen metabolites are not single peaks; they are equilibrium mixtures. In a regulated environment, you must decide: Separate and quantify individually OR Co-elute and quantify total .
-
Regulatory Note: Unless specific claims are made about the isomer, most bioanalytical methods quantify "Total DDM". However, partial separation looks like a "bad peak."
Troubleshooting Protocol:
-
For Total Quantification (Recommended):
-
Column: Use a C18 column with high carbon load (e.g., Waters XBridge BEH C18) to force co-elution, or broaden the peak slightly.
-
Mobile Phase: Higher pH (e.g., Ammonium Bicarbonate pH 9-10) often improves peak shape for basic amines like DDM and merges isomers better than acidic pH.
-
-
For Isomer Separation:
-
Column: Phenyl-Hexyl or Biphenyl phases provide the
interaction necessary to resolve the geometric isomers.
-
Q: My retention time is shifting drift during the run.
Diagnosis: Mobile phase pH instability affecting the primary amine.
Solution: Primary amines are sensitive to small pH changes near their pKa.
-
Buffer: Do not use simple "Water + Formic Acid". Use a buffered mobile phase.
-
Acidic: 5mM Ammonium Formate (pH 3.0).
-
Basic: 5mM Ammonium Bicarbonate (pH 10.0). Note: High pH usually yields 2-5x higher sensitivity for Tamoxifen metabolites in ESI+ mode.
-
Module 3: Stability & Handling (The Integrity Hub)
Q: My Quality Control (QC) samples are failing accuracy after sitting on the bench.
Diagnosis: Photo-isomerization or degradation.
Technical Explanation: Tamoxifen and DDM convert from Z to E under UV light. Prolonged exposure leads to irreversible cyclization to phenanthrenes.
Visual Workflow: Light Sensitivity Management
Caption: Pathway of Desdimethyltamoxifen degradation under light exposure and necessary intervention points.
Corrective Action:
-
Amber Everything: All stock solutions, working standards, and autosampler vials must be amber.
-
Process Control: Perform extraction under yellow (sodium vapor) light or low-light conditions.
-
Validation Experiment: You must perform a "Bench-top Stability" validation parameter specifically comparing "Light Exposed" vs. "Dark Control" samples to define the safe handling window (typically <4 hours in white light).
Module 4: Regulated Validation (The Compliance Hub)
Q: What are the specific acceptance criteria for DDM validation under ICH M10?
Answer: You must follow ICH M10 (2022) .[2][3] Below is the summary table for a chromatographic assay (LC-MS/MS).
| Parameter | Acceptance Criteria (ICH M10) | Specific DDM Considerations |
| Selectivity | Response in blank matrix < 20% of LLOQ. | Check for interference from N-desmethyltamoxifen (m/z 358) losing a methyl in-source to mimic DDM (m/z 344). |
| Accuracy | Mean within ±15% of nominal (±20% at LLOQ). | DDM is a metabolite; ensure your "nominal" concentration accounts for salt forms if using DDM-Hydrochloride. |
| Precision | CV within ±15% (±20% at LLOQ).[4] | High variability often stems from the extraction of the polar primary amine. |
| Matrix Effect | MF (Matrix Factor) CV < 15%. | Critical. DDM is more polar and elutes earlier than Tamoxifen, often in the "suppression zone" of phospholipids. |
| Recovery | Consistent across QC levels (no specific %). | If using LLE, Hexane/IPA mixes extract DDM better than pure Hexane due to polarity. |
Q: I am failing Incurred Sample Reanalysis (ISR). Why?
Diagnosis: Glucuronide deconjugation.
Technical Explanation: While DDM is primarily a Phase I metabolite, Phase II glucuronides of Tamoxifen metabolites can exist. If your sample processing (e.g., acidic protein precipitation) inadvertently cleaves a glucuronide, it will artificially increase the measured DDM concentration in the repeat analysis if the sample sat longer.
Validation Step: Assess the stability of DDM-Glucuronide (if available) or ensure your extraction pH is neutral to prevent hydrolysis.
Module 5: Extraction Protocol (Step-by-Step)
Recommended Method: Liquid-Liquid Extraction (LLE) Why? Protein Precipitation (PPT) often leaves too many phospholipids that suppress the DDM signal (m/z 344) and the primary amine interacts with the dirty matrix.
Protocol:
-
Aliquot: 50 µL Plasma + 10 µL Internal Standard (Deuterated DDM-d5 is preferred; Tamoxifen-d5 is acceptable but less ideal due to retention time differences).
-
Buffer: Add 200 µL 0.1M Ammonium Buffer (pH 9.5) .
-
Reason: This drives the primary amine (
) to its neutral state ( ), making it extractable into organic solvent.
-
-
Extract: Add 1.5 mL Hexane:Isopropanol (95:5 v/v) .
-
Reason: Pure hexane is too non-polar for DDM. The 5% IPA increases recovery of the more polar desdimethyl metabolite.
-
-
Shake: 10 minutes (Vortex/Shaker). Centrifuge at 4000g for 5 mins.
-
Transfer: Transfer supernatant to Amber glass tubes.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: 100 µL Mobile Phase (ensure it matches initial gradient conditions).
Decision Tree: Method Selection
Caption: Decision logic for selecting extraction methodology based on sensitivity requirements.
References
-
ICH M10. International Council for Harmonisation. (2022).[2][3] Bioanalytical Method Validation and Study Sample Analysis. Link
-
FDA BMV. U.S. Food and Drug Administration.[5] (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Link
-
Teunissen, S. F., et al. (2011). Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. Link (Demonstrates the polarity challenges of DDM).
-
Antunes, M. V., et al. (2015). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma. Bioanalysis. Link (Discusses LLOQ and extraction transitions).
-
Iacoponi, S., et al. (2025). Light-Induced Degradation of Tamoxifen in Liquid Formulations. American Chemical Society. Link (Detailed mechanism of photo-degradation).
Sources
- 1. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. hhs.gov [hhs.gov]
- 4. database.ich.org [database.ich.org]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
- 7. bioagilytix.com [bioagilytix.com]
optimizing collision energy for Desdimethyltamoxifen fragmentation
Introduction: Defining the Target
Welcome to the technical support hub. You are likely here because you are developing a quantitation method for Tamoxifen metabolites and need precise parameters for Desdimethyltamoxifen .
Critical Terminology Check: Before proceeding, we must distinguish between the two common metabolites to ensure you optimize the correct mass:
-
N-desmethyltamoxifen (NDT): The major metabolite (loss of one methyl group).[1][2] Precursor m/z 358 .
-
N,N-didesmethyltamoxifen (DDT): The "Desdimethyl" form (loss of two methyl groups).[1] Precursor m/z 344 .
Note: This guide focuses on the optimization workflow applicable to both, with specific transition data provided for the N,N-didesmethyl form where applicable.
Module 1: The Optimization Workflow
Do not rely on "generic" literature values alone. Instrument geometry (Triple Quad vs. Q-TOF) and gas pressure affect the actual energy experienced by the ions. You must perform a Breakdown Curve Experiment to find the "Survival Yield" sweet spot.
The Protocol: Generating a Breakdown Curve
Objective: Determine the CE voltage where the precursor is sufficiently depleted (>90%) while the product ion signal is maximized and stable.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 ng/mL standard of Desdimethyltamoxifen in 50:50 Methanol:Water (0.1% Formic Acid).
-
Infusion: Introduce the sample via syringe pump (5-10 µL/min) directly into the source (ESI+).
-
Precursor Isolation (Q1):
-
Product Scan (Q3):
-
The Ramp (CE Optimization):
-
Data Analysis: Plot the intensity (Y-axis) vs. CE (X-axis).[1]
Visualization: Logic Flow for CE Optimization
Figure 1: Step-by-step logic for empirically determining optimal collision energy.
Module 2: Troubleshooting & FAQs
This section addresses specific issues observed during the analysis of Tamoxifen metabolites.
Q1: Why is my quantifier ion signal fluctuating significantly between injections?
Diagnosis: This is often a Collision Energy Stability or Dwell Time issue, not just source contamination.
-
The Science: If your CE is set to the very peak of the breakdown curve (the "razor's edge"), slight fluctuations in collision gas pressure (Argon/Nitrogen) can cause massive drops in signal.
-
The Fix: Select a CE value 2-3 eV higher than the absolute maximum intensity. This places you on the "plateau" of the fragmentation curve, ensuring robustness even if gas pressure drifts slightly.
Q2: I see a peak for Desdimethyltamoxifen in my blank. Is it carryover?
Diagnosis: It might be Crosstalk or Isobaric Interference .[1]
-
The Science: Tamoxifen (m/z 372) and Endoxifen (m/z 374) are abundant. If the collision cell does not clear ions fast enough (Inter-Scan Delay too short), fragments from a previous transition can appear in the current one.
-
The Fix:
-
Increase Inter-Scan Delay (e.g., from 5ms to 10-20ms).
-
Check for "In-Source Fragmentation": If CE is optimized, but Cone Voltage is too high, the parent Tamoxifen (372) might lose methyls before Q1, entering the quadrupole as m/z 344 or 358. Lower the Cone Voltage/Declustering Potential.
-
Q3: Sensitivity is poor for the N,N-didesmethyl (m/z 344) metabolite compared to Tamoxifen.
Diagnosis: Wrong product ion selection.
-
The Science: The side chain fragmentation efficiency changes as you remove methyl groups. Tamoxifen (dimethyl) fragments easily to m/z 72.[1] N,N-didesmethyl (primary amine) fragments to m/z 44, but this low mass region is often noisy (high chemical background).[1]
-
The Fix: Try a higher mass fragment, such as the core structure cleavage (m/z 129 or similar aromatic fragments). Although theoretically less intense, the Signal-to-Noise (S/N) ratio is often superior in biological matrices.[1]
Module 3: Reference Data
Use these values as starting points for your optimization.
| Analyte | Precursor (m/z) | Common Product (m/z) | Est. CE (eV) | Structure Note |
| Tamoxifen | 372.2 | 72.1 | 25 - 35 | Dimethylamino side chain |
| N-Desmethyltamoxifen | 358.2 | 58.1 | 20 - 30 | Monomethylamino side chain |
| N,N-Didesmethyltamoxifen | 344.2 | 44.1 | 20 - 35 | Primary amine side chain |
| N,N-Didesmethyltamoxifen | 344.2 | 129.1 | 40 - 55 | Core aromatic fragment |
| Endoxifen | 374.2 | 58.1 | 20 - 30 | 4-OH + Monomethyl side chain |
Table 1: Theoretical transitions and estimated Collision Energy ranges. Note that m/z 44 is often cut off by low-mass resolution settings on some Triple Quads; ensure your Q3 low-mass resolution is set correctly.
References
-
Antunes, M. V., et al. (2015).[1] "Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots." Journal of Chromatography B.
-
Teunissen, S. F., et al. (2011).[1] "Development and validation of a quantitative assay for the determination of tamoxifen and its five main phase I metabolites in human serum using liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B.
-
Health, D. D., et al. (2014).[1] "Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods." British Journal of Biomedical Science.[1][4]
-
Technology Networks. (2024). "4 Steps to Successful Compound Optimization on LC-MS/MS."
Sources
Validation & Comparative
Comparative Pharmacodynamics: Desdimethyltamoxifen vs. 4-Hydroxytamoxifen
[1][2]
Executive Summary
This technical guide provides a rigorous comparison between 4-hydroxytamoxifen (4-OHT) and Desdimethyltamoxifen (specifically N,N-didesmethyltamoxifen , also known as Metabolite Z), alongside the primary circulating metabolite N-desmethyltamoxifen .
For researchers investigating Selective Estrogen Receptor Modulators (SERMs), the distinction is critical:
-
4-Hydroxytamoxifen (4-OHT) is a high-affinity active metabolite, exhibiting approximately 100-fold greater potency than the parent drug.
-
Desdimethyltamoxifen (and its precursor N-desmethyltamoxifen) retains low affinity for the Estrogen Receptor (ER), functioning primarily as a circulating pro-drug pool rather than a direct effector.
While 4-OHT is often used as the in vitro standard for active tamoxifen blockade, clinical efficacy is driven by the metabolic conversion of abundant desmethyl- forms into high-potency Endoxifen (4-hydroxy-N-desmethyltamoxifen).
Metabolic Context & Signaling Architecture
Tamoxifen is a pro-drug requiring bioactivation by Cytochrome P450 enzymes. Understanding the lineage of these metabolites is essential for interpreting their relative potencies.
Metabolic Pathway Visualization
The following diagram illustrates the conversion pathways. Note that Desdimethyltamoxifen (N,N-didesmethyl) is a secondary metabolite derived from N-desmethyltamoxifen.
Figure 1: Tamoxifen metabolic cascade highlighting the divergence between bioactivation (to Endoxifen/4-OHT) and sequential demethylation (to Desdimethyltamoxifen).
Comparative Potency Analysis
The pharmacological divergence between these metabolites is stark. 4-OHT is a potent anti-estrogen, whereas Desdimethyltamoxifen exhibits negligible binding affinity, often lower than the parent drug itself.[1]
Table 1: Receptor Binding Affinity (RBA) and Inhibition Constants
Data normalized to Estradiol (E2) = 100%.
| Compound | Relative Binding Affinity (ER | Ki (nM) | Estrogenicity Profile |
| 17 | 100% | ~0.1 - 0.2 | Agonist |
| 4-Hydroxytamoxifen (4-OHT) | 178% | ~0.15 | Potent Antagonist |
| Tamoxifen (Parent) | ~1 - 2% | ~4.8 | Partial Agonist/Antagonist |
| N-desmethyltamoxifen | < 2% | ~5.0 | Partial Agonist/Antagonist |
| Desdimethyltamoxifen | < 1% | > 10.0 | Weak Antagonist |
Critical Insight: 4-OHT binds ER
with an affinity roughly equivalent to or exceeding that of estradiol.[1] In contrast, Desdimethyltamoxifen requires concentrations 100-fold higher to achieve similar receptor occupancy.
Table 2: In Vitro Antiproliferative Potency (MCF-7 Breast Cancer Cells)
Inhibition of E2-stimulated cell growth.[2]
| Compound | IC50 (Molar) | Relative Potency (vs Tamoxifen) |
| 4-Hydroxytamoxifen | 1.0 x 10 | ~100x More Potent |
| Endoxifen | 1.0 x 10 | ~100x More Potent |
| Tamoxifen | 1.0 x 10 | Reference (1.0) |
| Desdimethyltamoxifen | > 1.0 x 10 | < 1.0 (Less Potent) |
Experimental Protocols
To validate these potency differences in a laboratory setting, the following protocols are recommended. These methodologies rely on competitive mechanics to quantify the stark difference in affinity.
Protocol A: Estrogen Receptor Competitive Binding Assay
Objective: Determine the IC50 of the metabolite for displacing [
-
Preparation of Cytosol:
-
Harvest MCF-7 cells or use recombinant human ER
. -
Homogenize in ice-cold TEG buffer (10mM Tris, 1.5mM EDTA, 10% Glycerol, pH 7.4) containing protease inhibitors.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to obtain cytosol.
-
-
Competition Incubation:
-
Prepare a fixed concentration of [
H]-Estradiol (approx. 1 nM). -
Prepare serial dilutions of the test compound (Desdimethyltamoxifen or 4-OHT) ranging from
M to M. -
Control: Incubate cytosol with [
H]-E2 alone (Total Binding) and with 200-fold excess diethylstilbestrol (DES) (Non-specific Binding). -
Incubate all tubes at 4°C for 18 hours to reach equilibrium.
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran) to strip unbound ligand.
-
Incubate for 15 mins on ice with agitation.
-
Centrifuge at 3,000 rpm for 10 mins.
-
-
Quantification:
-
Aliquot supernatant into scintillation fluid and count radioactivity (DPM).
-
Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate IC50 using non-linear regression (e.g., GraphPad Prism).
-
Protocol B: MCF-7 Cell Proliferation Assay (Crystal Violet)
Objective: Measure the functional inhibition of estrogen-dependent cell growth.
-
Seeding:
-
Seed MCF-7 cells in phenol red-free DMEM + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) in 96-well plates (3,000 cells/well).
-
Allow attachment for 24 hours.
-
-
Treatment:
-
Treat cells with 0.1 nM Estradiol (E2) to stimulate growth.
-
Co-treat with increasing concentrations of Desdimethyltamoxifen or 4-OHT (
to M). -
Include Vehicle (0.1% DMSO) and E2-only controls.
-
-
Incubation:
-
Incubate for 5–7 days, refreshing media/drug every 48 hours.
-
-
Staining & Readout:
-
Fix cells with 10% formalin for 15 mins.
-
Stain with 0.1% Crystal Violet solution for 30 mins.
-
Wash with water and air dry.
-
Solubilize dye with 10% acetic acid and read absorbance at 590 nm.
-
-
Data Analysis:
-
Normalize absorbance to E2-only control (100% growth). Determine the concentration required to inhibit growth by 50% (IC50).
-
Mechanism of Action Visualization
The following diagram details the competitive binding logic at the nuclear receptor level, explaining why 4-OHT is superior.
Figure 2: Competitive binding dynamics. 4-OHT effectively competes with Estradiol due to similar Kd, while Desdimethyltamoxifen fails to outcompete E2 at physiological concentrations.
References
-
Jordan, V. C., et al. (1983). Identification and biological activity of tamoxifen metabolites in human serum.[3][2][4] Biochemical Pharmacology.[2] Link
-
Lim, Y. C., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen.[2] Cancer Chemotherapy and Pharmacology. Link
-
Borgna, J. L., & Rochefort, H. (1981). High-affinity binding to the estrogen receptor of [3H]4-hydroxytamoxifen, an active antiestrogen metabolite.[1] Molecular and Cellular Endocrinology. Link
-
Lien, E. A., et al. (1989). Distribution of tamoxifen and its metabolites in rat and human tissues during steady-state treatment. Cancer Research. Link
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NIH.[1] Link
Sources
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Desdimethyltamoxifen
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for Quantifying Desdimethyltamoxifen
Tamoxifen is a cornerstone therapy in the treatment of hormone receptor-positive breast cancer.[1][2] As a selective estrogen receptor modulator (SERM), its efficacy is not solely dependent on the parent drug but on its active metabolites.[1] Desdimethyltamoxifen (also known as N-desmethyltamoxifen or NDTAM) is a primary metabolite, which is further metabolized to the highly potent endoxifen. Monitoring the circulating concentrations of tamoxifen and its metabolites, including Desdimethyltamoxifen, is a critical tool for therapeutic drug monitoring (TDM) to ensure patients maintain therapeutic exposure levels and optimize treatment outcomes.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for this purpose, offering unparalleled sensitivity and specificity compared to other techniques.[3][5] However, to ensure that the data generated is reliable and can be used for clinical decision-making, the analytical method must undergo a rigorous validation process. This guide provides an in-depth, experience-driven walkthrough of the validation of an LC-MS/MS method for Desdimethyltamoxifen, grounded in the principles set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]
The Validation Framework: A Self-Verifying System
Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical procedure is reliable and reproducible for its intended use.[6] This is not merely a checklist of experiments but a holistic system designed to prove the method's fitness for purpose. Each validation parameter interrogates a different aspect of the method's performance, and together, they build a comprehensive picture of its robustness.
The core parameters we will explore are:
-
Selectivity and Specificity
-
Linearity and Sensitivity (LLOQ)
-
Accuracy and Precision
-
Matrix Effect and Recovery
-
Analyte Stability
Part 1: Foundational Parameters - Selectivity, Linearity, and Sensitivity
The first step in validation is to establish that the method can distinguish the analyte from everything else in the sample and can generate a proportional response to varying concentrations.
Selectivity & Specificity
-
The "Why": Selectivity ensures that the signal you are measuring comes only from Desdimethyltamoxifen and not from other endogenous matrix components, tamoxifen's other metabolites, or co-administered drugs.[6][8] While the terms are often used interchangeably, selectivity refers to the method's ability to differentiate multiple analytes, whereas specificity is the ideal case of responding to only one.[9][10] For an LC-MS/MS method, the combination of chromatographic retention time and specific mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode provides very high selectivity.[11]
-
Experimental Protocol:
-
Source Blanks: Obtain at least six different lots of the biological matrix (e.g., human plasma) from individual donors.
-
Process and Analyze: Process these blank samples using the complete analytical method (extraction and LC-MS/MS analysis).
-
Check for Interference: Examine the chromatograms at the retention time and MRM transition of Desdimethyltamoxifen and its internal standard (IS).
-
-
Acceptance Criteria (FDA/EMA): In blank samples, any interfering response at the retention time of the analyte must be ≤ 20% of the response of the Lower Limit of Quantitation (LLOQ) sample. The response for the internal standard should be ≤ 5%.[6]
Linearity and Lower Limit of Quantitation (LLOQ)
-
The "Why": Linearity demonstrates that the instrument response is directly proportional to the analyte concentration across a defined range.[12][13] This relationship allows for the creation of a calibration curve to quantify unknown samples. The LLOQ is the lowest concentration on that curve that can be measured with acceptable accuracy and precision.[14]
-
Experimental Protocol:
-
Prepare Calibration Standards: Spike blank matrix with known concentrations of Desdimethyltamoxifen to create a series of at least 6-8 non-zero calibration standards, spanning the expected clinical concentration range. A typical range for Desdimethyltamoxifen could be 1 to 500 ng/mL.[1]
-
Analyze Replicates: Analyze the calibration curve in at least three separate analytical runs.
-
Construct the Curve: Plot the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration.
-
Perform Regression: Apply a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.
-
-
Acceptance Criteria:
Part 2: Core Performance Metrics - Accuracy, Precision, and Matrix Effects
These experiments define the method's reliability and how it is affected by the biological sample itself.
Accuracy & Precision
-
The "Why": Accuracy describes how close the measured value is to the true value, while precision measures the random error or variability between replicate measurements.[15] These are the most critical parameters for ensuring reliable quantitative data. They are evaluated at multiple concentration levels using Quality Control (QC) samples.
-
Experimental Protocol:
-
Prepare QC Samples: Prepare QC samples in blank matrix at a minimum of four levels:
-
LLOQ: At the lowest point of the calibration range.
-
Low QC: ~3 times the LLOQ.
-
Medium QC: In the middle of the calibration range.
-
High QC: At ~80% of the Upper Limit of Quantitation (ULOQ).
-
-
Intra-Day (Within-Run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.[7]
-
Inter-Day (Between-Run) Analysis: Repeat the analysis on at least two additional days, for a total of at least three separate runs.[7]
-
-
Acceptance Criteria (FDA/EMA):
Data Summary: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Run 1 (n=5) | Inter-Day (3 Runs, n=15) |
| Mean Acc. (%) | CV (%) | Mean Acc. (%) | CV (%) | ||
| LLOQ | 1.0 | 104.5% | 8.2% | 101.8% | 11.5% |
| Low | 3.0 | 97.2% | 5.5% | 98.9% | 7.1% |
| Medium | 150 | 101.3% | 4.1% | 102.5% | 5.8% |
| High | 400 | 98.8% | 3.6% | 99.4% | 4.9% |
Matrix Effect & Recovery
-
The "Why": The biological matrix is a complex mixture of lipids, proteins, and salts that can interfere with the ionization of the analyte in the mass spectrometer source, either suppressing or enhancing the signal.[16][17][18] This is known as the matrix effect . It is crucial to demonstrate that this effect is consistent and does not compromise the integrity of the results. The best way to mitigate variable matrix effects is by using a stable isotope-labeled (SIL) internal standard (e.g., Desdimethyltamoxifen-d5), which co-elutes and experiences the same ionization effects as the analyte.[19][20] Recovery refers to the efficiency of the sample extraction process.[12]
-
Experimental Protocol (Matrix Effect):
-
Obtain blank matrix from at least six different sources.
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte spiked in clean solvent.
-
Set B: Blank matrix is extracted first, and the analyte is spiked into the final extract.
-
Set C: Analyte is spiked into the matrix before extraction (standard QC sample).
-
-
Calculate the Matrix Factor (MF) = Peak Response in Set B / Peak Response in Set A.
-
The IS-normalized MF is the critical value. The CV of the IS-normalized MF across the different matrix lots should be ≤15%.
-
-
Experimental Protocol (Recovery):
-
Calculate Recovery (%) = (Peak Response in Set C / Peak Response in Set B) x 100.
-
Recovery does not need to be 100%, but it should be consistent and reproducible.
-
Workflow for Sample Preparation and Analysis
Caption: High-level workflow for Desdimethyltamoxifen quantification.
Part 3: Stability - Ensuring Analyte Integrity
-
The "Why": Desdimethyltamoxifen must be stable throughout the entire lifecycle of a sample: from collection and storage to processing and final analysis.[21][22] Stability experiments mimic the conditions samples will experience to ensure that the measured concentration reflects the true concentration at the time of collection.
-
Experimental Protocols:
-
Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles (e.g., frozen at -80°C, thawed completely at room temperature, and refrozen).
-
Bench-Top Stability: Analyze Low and High QCs after leaving them at room temperature for a duration that exceeds the expected sample handling time (e.g., 24 hours).
-
Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -80°C) and analyze them at set time points (e.g., 1, 3, 6, 12 months) against a freshly prepared calibration curve.
-
Autosampler Stability: Keep processed extracts in the autosampler (e.g., at 15°C) and re-inject them after a period representing the longest expected run time (e.g., 24 hours).[1]
-
-
Acceptance Criteria: For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
Data Summary: Stability of Desdimethyltamoxifen in Plasma
| Stability Test | Condition | Low QC (3 ng/mL) % Bias | High QC (400 ng/mL) % Bias |
| Freeze-Thaw | 3 Cycles at -80°C | -4.8% | -2.5% |
| Bench-Top | 24 hours at Room Temp | -6.1% | -4.2% |
| Autosampler | 24 hours at 15°C | -3.3% | -1.9% |
| Long-Term | 90 days at -80°C | -7.5% | -5.8% |
Comparison with Alternative Methods
While LC-MS/MS is the gold standard, it's useful to understand its advantages over other potential methods.
| Method | Selectivity | Sensitivity | Throughput | Key Advantage | Key Disadvantage |
| LC-MS/MS | Very High | Very High (pg/mL to ng/mL) | High | Unmatched specificity and sensitivity; can multiplex metabolites. | High initial instrument cost and requires specialized expertise.[4] |
| HPLC-UV/Fluorescence | Moderate | Moderate (ng/mL) | Moderate | Lower instrument cost; widely available. | Prone to interferences from co-eluting compounds; may lack sensitivity for low-level metabolites.[3][4] |
| Immunoassay (ELISA) | Low to Moderate | High | Very High | Excellent for high-throughput screening. | Often suffers from cross-reactivity with related metabolites, leading to inaccurate quantification. |
Logical Flow of Method Validation
Caption: The logical progression from method development to routine use.
Conclusion
The validation of an LC-MS/MS method for Desdimethyltamoxifen is a comprehensive process that requires meticulous planning and execution. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, a laboratory can build a robust, self-validating system. This ensures that the concentration data generated is of the highest quality, providing clinicians and researchers with trustworthy information to advance patient care and drug development. Adherence to regulatory guidelines is not just a requirement but a framework for ensuring scientific integrity. The superior sensitivity and specificity of LC-MS/MS, when properly validated, make it the definitive choice for the therapeutic drug monitoring of tamoxifen and its critical metabolites.
References
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]
-
JoVE. (2022). LC-MS/MS for Immunosuppressant Tacrolimus on Dried Blood Spots | Protocol Preview. Retrieved from [Link]
-
YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC. Retrieved from [Link]
-
Frontiers Publishing Partnerships. (n.d.). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
-
Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Retrieved from [Link]
-
Frontiers in Health Informatics. (n.d.). “Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. Retrieved from [Link]
-
University of Tartu. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of tamoxifen and its metabolites in dried blood spot and volumetric absorptive microsampling: comparison and clinical application. Retrieved from [Link]
-
National Institutes of Health. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Reddit. (n.d.). Understanding Internal standards and how to choose them : r/massspectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. Retrieved from [Link]
-
National Institutes of Health. (2019). Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
BiochemSphere. (n.d.). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Science Alert. (n.d.). Determination of Tamoxifen and 4-Hydroxytamoxifen Levels in Rat Plasma after Administration of the Ethyl Acetate Fraction of Myrmecodia erinaceae Becc. using Liquid Chromatography Tandem Mass-Spectrometry. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
EBF. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
springermedizin.de. (n.d.). Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen. Retrieved from [Link]
-
BEBAC. (n.d.). Bioequivalence and Bioavailability Forum • specificity and selectivity. Retrieved from [Link]
-
PubMed. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of solvents effect on the stability and reactivity of Tamoxifen and its metabolites as the breast anticancer drug | Request PDF. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Specificity versus selectivity: twin aims of aptasensors in bioanalysis. Retrieved from [Link]
-
National Institutes of Health. (2024). Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC. Retrieved from [Link]
-
Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity versus specificity in chromatographic analytical methods | Request PDF. Retrieved from [Link]
Sources
- 1. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. forum.bebac.at [forum.bebac.at]
- 9. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 10. BiochemSphere [biochemicalsci.com]
- 11. ijper.org [ijper.org]
- 12. resolian.com [resolian.com]
- 13. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nebiolab.com [nebiolab.com]
- 18. tandfonline.com [tandfonline.com]
- 19. reddit.com [reddit.com]
- 20. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of tamoxifen and its metabolites in dried blood spot and volumetric absorptive microsampling: comparison and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scialert.net [scialert.net]
A Head-to-Head Comparison of Tamoxifen and its Active Metabolite, Desdimethyltamoxifen (Endoxifen), in In Vitro Breast Cancer Models
For decades, tamoxifen has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] However, its efficacy is not uniform across all patients, a variability that can be largely attributed to its complex metabolism. Tamoxifen is a prodrug, meaning it requires conversion within the body to its active forms to exert its therapeutic effects.[3] Among its various metabolites, 4-hydroxy-N-desmethyltamoxifen, more commonly known as endoxifen, has emerged as the most clinically significant player.[4][5] This guide provides an in-depth in vitro comparison of tamoxifen and its principal active metabolite, desdimethyltamoxifen (endoxifen), offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct biological activities and the experimental methodologies to assess them.
The Metabolic Journey: From Prodrug to Potent Antagonist
Tamoxifen's therapeutic action is contingent on its bioactivation by the cytochrome P450 (CYP) enzyme system, primarily CYP2D6.[3][4] This metabolic cascade generates several metabolites, with endoxifen and 4-hydroxy-tamoxifen (4-OHT) being the most potent antagonists of the estrogen receptor.[5][6] However, endoxifen is generally considered more clinically relevant due to its substantially higher plasma concentrations in patients compared to 4-OHT.[4]
The critical role of CYP2D6 in this conversion has significant clinical implications. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to reduced enzyme activity, resulting in lower systemic concentrations of endoxifen and potentially compromising the therapeutic benefit of tamoxifen. This variability underscores the importance of studying endoxifen directly to understand its full therapeutic potential, independent of metabolic activation.
Caption: Competitive inhibition of the estrogen receptor by tamoxifen and endoxifen.
Experimental Protocol: A Comparative Cell Viability Assay
To empirically determine the differential cytotoxic effects of tamoxifen and endoxifen, a colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a robust and widely used method.
Objective: To compare the dose-dependent effects of tamoxifen and desdimethyltamoxifen (endoxifen) on the viability of the ER+ human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tamoxifen (stock solution in DMSO)
-
Desdimethyltamoxifen (Endoxifen) (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of tamoxifen and endoxifen in DMEM with 10% FBS to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM for tamoxifen and a lower range for endoxifen, such as 0.01, 0.1, 0.5, 1, 5, 10, 25 µM).
-
Include a vehicle control (DMSO at the highest concentration used for drug dilutions) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate dose-response curves.
-
Determine the IC50 value for both tamoxifen and endoxifen using non-linear regression analysis.
-
Caption: Workflow for comparing the cytotoxicity of tamoxifen and endoxifen using an MTT assay.
Implications for Research and Drug Development
The distinct in vitro profiles of tamoxifen and desdimethyltamoxifen have profound implications for both basic research and clinical drug development.
-
Understanding Tamoxifen Resistance: The development of tamoxifen resistance is a significant clinical challenge. [7][8]In vitro models of tamoxifen resistance have been crucial in elucidating the underlying molecular mechanisms. [7]Given the superior potency of endoxifen, investigating resistance mechanisms specifically against endoxifen may provide more clinically relevant insights.
-
Direct Endoxifen Administration: The variability in tamoxifen metabolism has led to the development of endoxifen as a standalone therapeutic agent. [9]In vitro studies comparing the effects of direct endoxifen administration to those of tamoxifen are essential for preclinical evaluation and for establishing its potential as a more reliable and potent endocrine therapy.
-
Personalized Medicine: In vitro assays comparing the sensitivity of patient-derived cancer cells to both tamoxifen and endoxifen could potentially inform personalized treatment strategies, particularly for patients with known CYP2D6 polymorphisms.
Conclusion
In the landscape of endocrine therapy for ER+ breast cancer, desdimethyltamoxifen (endoxifen) stands out as a significantly more potent and direct-acting agent compared to its parent drug, tamoxifen. Its superior binding affinity for the estrogen receptor and consequently lower IC50 values in in vitro models underscore its potential as a more effective therapeutic. The experimental frameworks outlined in this guide provide a robust foundation for researchers to further dissect the nuanced differences between these two compounds, paving the way for a deeper understanding of endocrine resistance and the development of more effective and personalized cancer therapies.
References
-
Tamoxifen vs Endoxifen for Advanced Breast Cancer · Info for Participants - withpower.com. [Link]
-
Tamoxifen: What to Expect, Side Effects, and More - Breastcancer.org. [Link]
-
Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen | Request PDF - ResearchGate. [Link]
-
Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - Clinical and Translational Medicine. [Link]
-
Mayo Clinic Endoxifen Study - YouTube. [Link]
-
An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - Breast Cancer Research and Treatment. [Link]
-
Discovery of a Mechanism Explaining the Beneficial Action of Cancer Drug Tamoxifen on the Cardiovascular System - Inserm Presse. [Link]
-
Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen - Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Tamoxifen vs. Aromatase Inhibitors for Breast Cancer: Which Should You Choose? - Yerbba. [Link]
-
Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - Breast Cancer Research and Treatment. [Link]
-
Endoxifen's Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PLoS One. [Link]
-
Tamoxifen - StatPearls - NCBI Bookshelf. [Link]
-
Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - Cancer Research. [Link]
-
Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - Drug Metabolism and Disposition. [Link]
-
Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - Cancer Chemotherapy and Pharmacology. [Link]
-
Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Comparison of the Systemic and Intratumoral Effects of Tamoxifen and the Aromatase Inhibitor Vorozole in Postmenopausal Patients With Primary Breast Cancer | Request PDF - ResearchGate. [Link]
-
Acquired Tamoxifen Resistance in MCF-7 Breast Cancer Cells Requires Hyperactivation of eIF4F-Mediated Translation - Cancer Research. [Link]
-
Tamoxifen - Wikipedia. [Link]
-
Graphs of the determination of tamoxifen IC50 in breast cancer cell... - ResearchGate. [Link]
-
Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PLOS One. [Link]
-
Endoxifen - Wikipedia. [Link]
-
Comparative study between effect of both drugs Tamoxifen versus Letrozole on endometrial thickness as Hormonal adjuvant therapy in breast cancer - International Journal of Health Sciences. [Link]
-
Does anyone work with tamoxifen resistant MCF-7 breast cancer cell line? Has anyone checked the action of tamoxifen to that resistant cell? - ResearchGate. [Link]
-
Tamoxifen Mechanism - News-Medical.net. [Link]
-
Tamoxifen Pathway, Pharmacokinetics - PharmGKB. [Link]
-
How does Tamoxifen (Nolvadex & Soltamox) Work for HR+ Breast Cancer? - YouTube. [Link]
-
Cytotoxic effects of tamoxifen in breast cancer cells - Cancer Drug Resistance. [Link]
-
Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - British Journal of Pharmacology. [Link]
-
MCF-7 breast cancer cells selected for tamoxifen resistance acquire new phenotypes differing in DNA content, phospho... - Breast Cancer Research and Treatment. [Link]
-
The End of ENDoxifen Metabolite and CYP2D6 Testing in Tamoxifen-Treated Women? | Podcast - ASCO Publications. [Link]
Sources
- 1. breastcancer.org [breastcancer.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCF-7/TAMR-1 Human Breast Cancer Cell Line Millipore [sigmaaldrich.com]
- 9. Tamoxifen vs Endoxifen for Advanced Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
Comparative Metabolism of Tamoxifen: Human vs. Preclinical Models
A Strategic Guide for Translational Pharmacology
Executive Summary: The Prodrug Paradox
Tamoxifen is not merely a drug; it is a pro-drug requiring metabolic activation to generate its most potent species: 4-hydroxytamoxifen (4-OH-Tam) and Endoxifen .[1][2][3][4] While Tamoxifen itself has low affinity for the Estrogen Receptor (ER), these metabolites exhibit nearly 100-fold greater affinity.[2]
The Critical Challenge: The enzymatic pathways governing this activation differ radically between humans and standard animal models. Relying on the wrong species for pharmacokinetic (PK) or pharmacodynamic (PD) modeling can lead to catastrophic translational failures, particularly when assessing efficacy in relation to CYP2D6 polymorphisms.
This guide dissects these metabolic divergences to enable evidence-based model selection.
The Metabolic Network: Visualizing the Divergence
To understand the species differences, we must first map the "Gold Standard" human pathway. The conversion of Tamoxifen to Endoxifen is the primary driver of therapeutic efficacy in humans.
Figure 1: Tamoxifen Bioactivation Pathway (Human)
Caption: The central role of CYP2D6 in generating the highly active metabolite Endoxifen.[3][5] Note that N-desmethyltamoxifen is the primary intermediate in abundance, but 4-OH-Tam is the most potent intermediate.
Species-Specific Metabolic Profiles
A. Human: The CYP2D6 Dependency
In humans, the formation of Endoxifen is rate-limited by CYP2D6 .[4][5][6][7]
-
Mechanism: Tamoxifen is primarily N-demethylated by CYP3A4 to N-desmethyltamoxifen (NDM).[2][8] NDM is then hydroxylated by CYP2D6 to form Endoxifen.
-
Clinical Implication: Patients who are CYP2D6 "Poor Metabolizers" (genetically or via drug interactions, e.g., paroxetine) have significantly lower Endoxifen levels and higher risk of breast cancer recurrence [1].
-
Phase II: Efficient glucuronidation (UGT1A4, UGT2B7) and sulfation facilitate clearance.
B. Mouse (Wild Type): The "Hyper-Metabolic" Model
Mice are the standard vehicle for xenograft studies, but they are imperfect PK surrogates.
-
Enzymatic Mismatch: Mice lack the CYP2D6 gene. Instead, they utilize orthologs like Cyp2d9 and Cyp2d22 [2].
-
The Ratio Shift: While mice do produce Endoxifen, they produce 4-OH-Tam at much higher relative rates than humans. In many mouse strains, 4-OH-Tam is the dominant active species, whereas in humans, Endoxifen dominates due to its higher stability and accumulation [3].
-
Phase II Differences: Mice generally exhibit lower glucuronidation rates for these specific metabolites compared to humans, leading to higher circulating levels of unconjugated (active) metabolites relative to dose.
C. Rat: The Toxicity Model
Rats are frequently used for toxicology but are distinct from humans in bioactivation.
-
Epoxide Formation: Rat liver microsomes produce significant amounts of tamoxifen epoxides (reactive intermediates) and 4-hydroxytamoxifen quinone methides.
-
Consequence: This pathway drives DNA adduct formation and hepatocarcinogenesis in rats—a phenomenon that is rare in humans [4]. Consequently, rat liver tumor data is often considered a species-specific artifact not directly relevant to human safety.
Quantitative Comparison: Metabolite Abundance
The following table summarizes the steady-state exposure ratios, critical for scaling doses from animal to human.
| Feature | Human | Mouse (Wild Type) | Rat |
| Primary Active Metabolite | Endoxifen (approx. 6-10x > 4-OH-Tam) | 4-OH-Tam & Endoxifen (variable) | 4-OH-Tam |
| Key Enzyme (Bioactivation) | CYP2D6 (Critical) | Cyp2d9 / Cyp2d22 | Cyp2d1 / Cyp2d2 |
| Glucuronidation Capacity | High (Efficient Clearance) | Moderate/Low | High (Biliary Excretion) |
| Hepatotoxicity Risk | Low | Low | High (Epoxide driven) |
| Translational Utility | N/A (Target) | Good for Efficacy (PD) | Good for Tox (Safety) |
Experimental Protocol: Microsomal Stability Assay
To validate species differences in your own lab, use this standardized liver microsome incubation protocol. This assay determines the intrinsic clearance (
Materials
-
Liver Microsomes (Human, Mouse, Rat) – 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard.
Workflow Diagram
Caption: Step-by-step execution of the comparative microsomal stability assay.
Critical Technical Notes (Expertise):
-
Protein Binding: Tamoxifen is highly lipophilic (>98% protein bound). In microsomal assays, use low protein concentrations (0.5 mg/mL) to minimize non-specific binding that masks enzymatic
. -
UGT Activation: If assessing Phase II conjugation (glucuronidation), you must add Alamethicin (50 µg/mg protein) to permeabilize the microsomal membrane, allowing UDPGA entry [5]. Standard microsomes are sealed vesicles; without pore-formers, UGT activity will be artificially low.
Strategic Recommendations for Model Selection
Based on the metabolic profiles, here is the decision matrix for your drug development pipeline:
-
For General Efficacy (Tumor Shrinkage):
-
For Pharmacogenetics (CYP2D6 Interaction):
-
Use: CYP2D6-Humanized Mice .
-
Why: Wild-type mice cannot model the "Poor Metabolizer" phenotype seen in humans. Humanized mice (transgenic for human CYP2D6) faithfully recapitulate the conversion of NDM to Endoxifen [6].[5]
-
-
For Safety/Tox:
-
Use: Rat (Standard), but interpret liver findings with caution due to the species-specific epoxide pathway.
-
References
-
Mürdter, T. E., et al. (2011).[5] Activity levels of tamoxifen metabolites at the estrogen receptor and the impact of genetic polymorphisms of phase I and II enzymes on their concentration levels in plasma. Clinical Pharmacology & Therapeutics. Link
-
Luzon, E., et al. (2020). Unveiling the Impact of Morphine on Tamoxifen Metabolism in Mice in vivo.[3] Frontiers in Pharmacology. Link
-
Kisanga, E. R., et al. (2004). Tamoxifen and metabolites: relative abundance in breast cancer patients.[4][8][11] Breast Cancer Research and Treatment.[4] Link
-
Lim, C. K., et al. (1994). A comparative study of tamoxifen metabolism in female rat, mouse and human liver microsomes.[9][10][12] Carcinogenesis. Link
-
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition. Link
-
Scheer, N., et al. (2012). CYP2D6 humanized mice as a model for the study of tamoxifen metabolism and drug-drug interactions.[3] Drug Metabolism and Disposition. Link
Sources
- 1. Impacts of the Glucuronidase Genotypes UGT1A4, UGT2B7, UGT2B15 and UGT2B17 on Tamoxifen Metabolism in Breast Cancer Patients | PLOS One [journals.plos.org]
- 2. Tamoxifen - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Unveiling the Impact of Morphine on Tamoxifen Metabolism in Mice in vivo [frontiersin.org]
- 4. Tamoxifen Pharmacogenomics: The Role of CYP2D6 as a Predictor of Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Mice Humanized for CYP2D6 to the Study of Tamoxifen Metabolism and Drug–Drug Interaction with Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Mice Humanized for CYP2D6 to the Study of Tamoxifen Metabolism and Drug-Drug Interaction with Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2D6 polymorphisms and the impact on tamoxifen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variations in plasma concentrations of tamoxifen metabolites and the effects of genetic polymorphisms on tamoxifen metabolism in Korean patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A comparative study of tamoxifen metabolism in female rat, mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Minor Player: A Comparative Guide to the Role of Desdimethyltamoxifen in Tamoxifen's Therapeutic Effect
For decades, tamoxifen has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. However, tamoxifen itself is a prodrug, requiring metabolic activation to exert its therapeutic effects. The focus of extensive research has been on its hydroxylated metabolites, endoxifen and 4-hydroxytamoxifen, which are potent antiestrogens. This guide provides a detailed comparison of tamoxifen's metabolites to objectively assess the contribution of a lesser-studied metabolite, N-desdimethyltamoxifen, to the overall clinical efficacy of tamoxifen.
The Metabolic Cascade of Tamoxifen: From Prodrug to Active Agents
Tamoxifen undergoes extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[1] The two principal metabolic pathways are N-demethylation and 4-hydroxylation. This process generates a series of metabolites, each with varying affinities for the estrogen receptor and differing antiestrogenic potencies. The key metabolites in this cascade are:
-
N-desmethyltamoxifen: A primary metabolite formed by the action of CYP3A4/5. It is the most abundant metabolite in the plasma of patients.
-
N-desdimethyltamoxifen (also known as N-didesmethyltamoxifen): Formed by the further demethylation of N-desmethyltamoxifen.
-
4-hydroxytamoxifen (4-OHT): A potent antiestrogen formed via hydroxylation of tamoxifen, a reaction to which CYP2D6 contributes.
-
Endoxifen (4-hydroxy-N-desmethyltamoxifen): Considered the most critical active metabolite due to its high potency and significant plasma concentrations.[2][3][4] It is formed primarily through the CYP2D6-mediated hydroxylation of N-desmethyltamoxifen.[1]
The intricate relationship between these metabolites is crucial to understanding tamoxifen's mechanism of action.
Caption: Metabolic pathway of tamoxifen highlighting the formation of its major metabolites.
Comparative Analysis of Metabolite Activity
To assess the contribution of desdimethyltamoxifen, a direct comparison of its pharmacological properties against tamoxifen and its other major metabolites is essential. The following data, synthesized from multiple in vitro studies, provides a quantitative comparison.
Estrogen Receptor Binding Affinity
The primary mechanism of tamoxifen's action is competitive antagonism of the estrogen receptor. Therefore, the binding affinity of its metabolites is a critical determinant of their antiestrogenic activity.
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (100%) | Reference(s) |
| Estradiol | 100% | - |
| Endoxifen | ~181-188% | [5][6] |
| 4-hydroxytamoxifen | ~178-188% | [6][7] |
| Tamoxifen | ~2.8% | [5] |
| N-desmethyltamoxifen | ~2.4% | [5] |
| N-desdimethyltamoxifen | <1% of Tamoxifen's affinity | [7] |
As the data clearly indicates, both endoxifen and 4-hydroxytamoxifen exhibit a significantly higher binding affinity for the estrogen receptor than the parent drug, tamoxifen. In stark contrast, N-desdimethyltamoxifen demonstrates negligible affinity, binding with less than 1% of the affinity of tamoxifen itself.[7]
Inhibition of Estrogen-Induced Cell Proliferation
The functional consequence of estrogen receptor binding is the inhibition of estrogen-dependent cell growth in ER+ breast cancer cells. In vitro assays using cell lines such as MCF-7 are standard for quantifying this effect.
| Compound | IC50 for MCF-7 Cell Proliferation (in presence of 1nM E2) | Reference(s) |
| Endoxifen | 500 nM | [6] |
| 4-hydroxytamoxifen | 50 nM | [6] |
While specific IC50 values for N-desdimethyltamoxifen in cell proliferation assays are not as readily available in the literature, its extremely low receptor binding affinity strongly suggests a correspondingly low potency in inhibiting cell growth. The high potency of endoxifen and 4-hydroxytamoxifen, which are 30 to 100 times more potent than tamoxifen, underscores their importance as the primary drivers of the drug's therapeutic effect.[2][6][8]
Plasma Concentrations in Patients
While in vitro potency is a key factor, the in vivo contribution of a metabolite is also dependent on its steady-state plasma concentration in patients undergoing therapy.
| Compound | Typical Steady-State Plasma Concentration (20 mg/day Tamoxifen) | Reference(s) |
| N-desmethyltamoxifen | 1.2-1.8 times greater than tamoxifen | [7] |
| Endoxifen | 10.8 - 24.4 ng/mL | [6] |
| 4-hydroxytamoxifen | ~3.0 ng/mL | [6] |
| N-desdimethyltamoxifen | Levels are at most 75% greater than tamoxifen | [7] |
Although the plasma levels of N-desmethyltamoxifen and N-desdimethyltamoxifen can be higher than that of 4-hydroxytamoxifen, their significantly lower biological activity limits their direct contribution to the overall antiestrogenic effect.[7] Conversely, endoxifen is present at concentrations approximately 5 to 10 times higher than those of 4-hydroxytamoxifen, solidifying its role as the principal active metabolite.[6]
Experimental Protocols for Assessing Metabolite Activity
For researchers aiming to replicate or expand upon these findings, the following are standard experimental workflows.
Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to displace radiolabeled estradiol from the estrogen receptor.
Protocol:
-
Prepare a cytosolic extract containing estrogen receptors from a suitable source (e.g., human breast carcinoma tissue or ER-expressing cell lines).
-
Incubate the receptor preparation with a constant concentration of [3H]-estradiol and varying concentrations of the test compounds (tamoxifen, endoxifen, 4-hydroxytamoxifen, N-desdimethyltamoxifen).
-
After incubation, separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal.
-
Quantify the receptor-bound radioactivity by liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).
-
Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., unlabeled estradiol).
Caption: Workflow for a competitive estrogen receptor binding assay.
MCF-7 Cell Proliferation Assay
This cell-based assay measures the ability of a compound to inhibit the growth of ER+ breast cancer cells.
Protocol:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with a constant concentration of estradiol (e.g., 1 nM) to stimulate proliferation, along with varying concentrations of the test compounds.
-
Incubate the cells for a period of 5-7 days.
-
Assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Calculate the IC50 value, which represents the concentration of the test compound that inhibits cell proliferation by 50%.
Conclusion: A Minor Contributor to a Powerful Effect
Based on the comparative analysis of estrogen receptor binding affinity, potency in cell-based assays, and in vivo plasma concentrations, the contribution of N-desdimethyltamoxifen to the overall therapeutic effect of tamoxifen is minimal. Its extremely low affinity for the estrogen receptor renders it a poor antiestrogen, despite its presence in patient plasma.[7]
The evidence overwhelmingly points to endoxifen and, to a lesser extent, 4-hydroxytamoxifen as the primary mediators of tamoxifen's clinical efficacy.[3][4] Therefore, when assessing the pharmacological activity of tamoxifen in a research or clinical setting, the focus should remain on quantifying the levels and activity of these two potent metabolites. While N-desdimethyltamoxifen is a confirmed metabolite, its role appears to be that of a minor player in the complex pharmacology of this important anticancer drug. Future research in this area should continue to focus on the factors influencing the formation and activity of endoxifen, as this is the most clinically relevant determinant of patient response to tamoxifen therapy.
References
-
Macnab, M. W., & Tallarida, R. J. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. European Journal of Cancer (1965), 17(4), 479–484. [Link]
-
Wikipedia. (2023). N-Desmethyltamoxifen. [Link]
-
Teft, W. A., Gong, I. Y., Dingle, B., Potvin, K., Allain, D., Al-Habshee, A., ... & Kim, R. B. (2013). Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy. Drug metabolism and disposition: the biological fate of chemicals, 41(10), 1735–1742. [Link]
-
Borges, S., Desta, Z., Li, L., Skaar, T. C., Ward, B. A., Nguyen, A., ... & Flockhart, D. A. (2006). A novel method for the measurement of tamoxifen and its metabolites in human plasma and breast cancer cell lines. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 834(1-2), 167–175. [Link]
-
Gwandiku, C., Mhandire, K., Dhoro, M., Mthethwa, J., Gwanzura, L., & Nhachi, C. F. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Journal of personalized medicine, 13(2), 249. [Link]
-
PharmGKB. (n.d.). Tamoxifen Pathway, Pharmacokinetics. [Link]
-
Sanchez-Spitman, A. B., Swen, J. J., Dezentje, V. O., Moes, D. J., Gelderblom, H., & Guchelaar, H. J. (2019). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert review of clinical pharmacology, 12(6), 523–536. [Link]
-
Lu, W. J., Desta, Z., & Skaar, T. C. (2011). Tamoxifen metabolites as active inhibitors of aromatase in the treatment of breast cancer. Breast cancer research and treatment, 130(1), 167–174. [Link]
-
Valicherla, G. R., An, G., & Johnson, J. A. (2012). Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. Frontiers in pharmacology, 3, 99. [Link]
-
Dahmane, E., Zaman, K., Decosterd, L., Eap, C. B., Perey, L., Bodmer, A., ... & Csajka, C. (2015). Population Pharmacokinetics of Tamoxifen and three of its metabolites in Breast Cancer patients. PAGE 24, Abstr 3491. [Link]
-
Madlensky, L., Natarajan, L., Tchu, S., Pu, M., Mortimer, J., Flatt, S. W., ... & Pierce, J. P. (2011). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide. Breast cancer research and treatment, 128(2), 441–447. [Link]
-
Lim, Y. C., Desta, Z., Flockhart, D. A., & Skaar, T. C. (2005). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. The Journal of pharmacology and experimental therapeutics, 312(1), 321–327. [Link]
-
Wu, X., Lu, X., Yu, J., Chen, B., & Wang, Z. (2009). Endoxifen, but not 4-hydroxytamoxifen, degrades the estrogen receptor in breast cancer cells: a differential mechanism of action potentially explaining CYP2D6 effect. Cancer research, 69(2), 559–566. [Link]
-
Jin, Y., Desta, Z., Blekherman, G., You, J., Stearns, V., Hayes, D. F., & Flockhart, D. A. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(10), 3935–3941. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ClinPGx [clinpgx.org]
- 4. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Head-to-Head Comparison of Platforms for Desdimethyltamoxifen Measurement
In the landscape of breast cancer therapy, the precise measurement of tamoxifen and its metabolites is paramount for effective therapeutic drug monitoring (TDM) and personalized medicine. Among these metabolites, Desdimethyltamoxifen (also known as N,N-didesmethyltamoxifen) plays a significant role. This guide provides an in-depth, head-to-head comparison of the primary analytical platforms used for the quantification of Desdimethyltamoxifen, offering researchers, clinicians, and drug development professionals a comprehensive understanding of the available technologies. We will delve into the core principles, performance characteristics, and practical considerations of each platform, supported by experimental data and protocols to inform your selection of the most appropriate method for your research or clinical needs.
The Central Role of Desdimethyltamoxifen in Tamoxifen Metabolism
Tamoxifen, a selective estrogen receptor modulator (SERM), undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes.[1] This process generates several active and inactive metabolites. Desdimethyltamoxifen is a key secondary metabolite, formed by the N-demethylation of N-desmethyltamoxifen. While endoxifen is considered the most pharmacologically active metabolite, monitoring Desdimethyltamoxifen levels provides valuable insights into the overall metabolic profile of a patient and their response to tamoxifen therapy. Accurate quantification is therefore crucial for pharmacokinetic studies and for correlating metabolite levels with clinical outcomes.
A Comparative Analysis of Key Analytical Platforms
The analytical arsenal for Desdimethyltamoxifen measurement is diverse, with each platform offering a unique balance of sensitivity, specificity, throughput, and cost. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FD), and to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS). Emerging technologies such as immunoassays and electrochemical sensors are also on the horizon.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the reference method for the quantification of tamoxifen and its metabolites due to its exceptional sensitivity, specificity, and accuracy.[2][3] This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.
Principle of Operation: The fundamental principle involves three key steps:
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where Desdimethyltamoxifen and other metabolites are separated from each other and from matrix components based on their physicochemical properties as they pass through a column.
-
Ionization: The separated analytes are then introduced into the mass spectrometer's ion source (commonly electrospray ionization - ESI), where they are converted into gas-phase ions.[4]
-
Mass Analysis: The ions are guided into the mass analyzer (typically a triple quadrupole), where a specific precursor ion for Desdimethyltamoxifen is selected, fragmented, and a characteristic product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.[5]
Performance Characteristics:
| Parameter | Performance | Rationale |
| Sensitivity | Very High (sub-ng/mL to pg/mL) | The ability to selectively monitor specific ion transitions minimizes background noise, allowing for the detection of very low concentrations.[6] |
| Specificity | Excellent | The combination of chromatographic retention time and specific precursor-to-product ion transitions provides unambiguous identification of the analyte.[3][7] |
| Accuracy & Precision | High | Stable isotope-labeled internal standards are often used to compensate for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[8] |
| Throughput | Moderate to High | Modern UPLC/UHPLC systems coupled with fast-switching mass spectrometers can achieve run times of a few minutes per sample.[4] |
| Cost | High | The initial investment for instrumentation and ongoing maintenance costs are significant. |
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for Desdimethyltamoxifen analysis.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC coupled with ultraviolet (UV) or fluorescence detection (FD) represents a more accessible and cost-effective alternative to LC-MS/MS.[2][9] While not as sensitive or specific as mass spectrometry, modern HPLC methods can provide reliable quantification for clinical and research applications.
Principle of Operation:
-
HPLC-UV: This method relies on the principle that Desdimethyltamoxifen absorbs light in the ultraviolet spectrum. After chromatographic separation, the analyte passes through a UV detector, and the amount of light absorbed is proportional to its concentration.[10][11]
-
HPLC-FD: This technique offers enhanced sensitivity and selectivity compared to UV detection. It exploits the native fluorescence of Desdimethyltamoxifen or its derivatives. The analyte is excited by light of a specific wavelength and emits light at a longer wavelength, which is then detected.[7]
Performance Characteristics:
| Parameter | HPLC-UV | HPLC-FD | Rationale |
| Sensitivity | Moderate (ng/mL) | High (low ng/mL) | Fluorescence detection is inherently more sensitive than UV absorption because it measures emitted light against a dark background.[9] |
| Specificity | Good | Very Good | Chromatographic separation is crucial for resolving Desdimethyltamoxifen from other UV-absorbing or fluorescent compounds in the sample matrix.[12] |
| Accuracy & Precision | Good | Good | Proper validation, including the use of an appropriate internal standard, is essential for achieving reliable results.[13][14] |
| Throughput | Moderate | Moderate | Runtimes are typically longer than UPLC-MS/MS to ensure adequate separation.[13] |
| Cost | Low to Moderate | Moderate | Instrumentation and operational costs are significantly lower than LC-MS/MS. |
Experimental Workflow: HPLC
Caption: General HPLC workflow for Desdimethyltamoxifen analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules.[15] However, its application for tamoxifen and its metabolites, including Desdimethyltamoxifen, is less common than LC-based methods. This is primarily due to the need for derivatization to increase the volatility and thermal stability of these relatively polar compounds.
Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase in a heated column. The separated components then enter the mass spectrometer for detection and quantification.[16]
Performance Characteristics:
| Parameter | Performance | Rationale |
| Sensitivity | High | Mass spectrometric detection provides excellent sensitivity. |
| Specificity | Excellent | The combination of retention time and mass spectral data offers high confidence in compound identification.[17] |
| Drawbacks | Derivatization Required; Potential for Thermal Degradation | The need for an additional chemical derivatization step adds complexity and potential for variability. Some metabolites may be susceptible to degradation at the high temperatures used in GC. |
| Cost | Moderate to High | Instrumentation costs are comparable to or slightly less than LC-MS/MS. |
Immunoassays and Electrochemical Sensors: Emerging Platforms
Immunoassays: These methods utilize the highly specific binding between an antibody and an antigen (in this case, Desdimethyltamoxifen or a related molecule).[18] Formats like Enzyme-Linked Immunosorbent Assay (ELISA) offer high throughput and do not require extensive sample preparation or sophisticated instrumentation.[19][20] However, the development of highly specific antibodies for small molecules can be challenging, and cross-reactivity with other tamoxifen metabolites is a significant concern that must be thoroughly evaluated.[21]
Electrochemical Sensors: These devices measure changes in electrical signals (e.g., current, potential) that occur when the target analyte interacts with a specially designed sensor surface.[22][23] They hold promise for the development of rapid, portable, and low-cost analytical tools.[24][25] However, this technology is still in the early stages of development for Desdimethyltamoxifen measurement, and further research is needed to address challenges related to selectivity and matrix interference in complex biological samples.
Head-to-Head Performance Summary
| Feature | LC-MS/MS | HPLC-UV | HPLC-FD | GC-MS | Immunoassays | Electrochemical Sensors |
| Sensitivity | Very High | Moderate | High | High | High | High (potential) |
| Specificity | Excellent | Good | Very Good | Excellent | Variable | Moderate (potential) |
| Accuracy | High | Good | Good | High | Good | Moderate (potential) |
| Throughput | High | Moderate | Moderate | Moderate | Very High | Very High (potential) |
| Cost | High | Low | Moderate | Moderate-High | Low | Very Low (potential) |
| Maturity | Well-established | Well-established | Well-established | Established | Emerging | Developmental |
Detailed Experimental Protocol: LC-MS/MS Quantification of Desdimethyltamoxifen
This protocol provides a representative example of an LC-MS/MS method for the simultaneous quantification of tamoxifen and its metabolites, including Desdimethyltamoxifen, in human plasma.
1. Materials and Reagents:
-
Desdimethyltamoxifen, Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and Endoxifen analytical standards
-
Stable isotope-labeled internal standards (e.g., d5-N-desmethyltamoxifen)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free) for calibration standards and quality controls
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.[26]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
3. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes (e.g., 20-80% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[5]
-
MRM Transitions: Optimized precursor > product ion transitions for each analyte and internal standard.
4. Data Analysis:
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression model.
-
Determine the concentration of Desdimethyltamoxifen in the unknown samples from the calibration curve.
Conclusion and Future Perspectives
The choice of an analytical platform for Desdimethyltamoxifen measurement is a critical decision that depends on the specific requirements of the study or clinical application. LC-MS/MS remains the undisputed gold standard , offering unparalleled sensitivity and specificity, making it the method of choice for research and clinical trials where accuracy is paramount.[3][7][27] HPLC with fluorescence or UV detection provides a reliable and cost-effective alternative for routine therapeutic drug monitoring in clinical laboratories with limited resources, provided the method is thoroughly validated to ensure adequate performance.[2][7]
GC-MS, while a powerful technique, is less practical for routine analysis of tamoxifen metabolites due to the need for derivatization. Immunoassays and electrochemical sensors are promising technologies that could revolutionize TDM by enabling rapid, point-of-care testing. However, significant development and validation are required before they can be widely adopted for the measurement of Desdimethyltamoxifen.
As the field of personalized medicine continues to advance, the demand for accurate, reliable, and accessible methods for quantifying drug metabolites like Desdimethyltamoxifen will only increase. The continued innovation in analytical instrumentation will undoubtedly lead to even more sensitive, rapid, and cost-effective solutions in the future.
References
-
Borges, K. B., et al. (2015). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Bioanalysis, 7(8), 967-979. [Link]
-
Heath, D. D., et al. (2015). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. British Journal of Biomedical Science, 72(1), 1-6. [Link]
-
Drooger, J. C., et al. (2015). Development and validation of an UPLC–MS/MS method for the quantification of tamoxifen and its main metabolites in human scalp hair. Journal of Pharmaceutical and Biomedical Analysis, 114, 416-425. [Link]
-
Ichrak, D., et al. (2021). Monitoring and Validation of Tamoxifen by HPLC/DAD Method Assay. Journal of Pharmaceutics & Drug Delivery Research, 11(1), 1-6. [Link]
-
Teunissen, S. F., et al. (2020). GC-MS based comparative metabolomic analysis of MCF-7 and MDA-MB-231 cancer cells treated with Tamoxifen and/or Paclitaxel. Scientific Reports, 10(1), 13858. [Link]
-
Rosting, C., et al. (2014). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 239-254. [Link]
-
Najan, A. A., & Chakraborty, A. K. (2024). Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod. Frontiers in Health Informatics, 13(8), 4183-4188. [Link]
-
Yusuf, M., et al. (2021). Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients. Pharmaceutical Sciences, 27(2), 232-243. [Link]
-
Antunes, M. V., et al. (2013). Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 75, 194-200. [Link]
-
STEMart. (n.d.). Analysis of Tamoxifen and its Metabolites in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Thevis, M., et al. (2005). Detection of Tamoxifen Metabolites by GC-MSD. Journal of Chromatographic Science, 43(9), 489-492. [Link]
-
The Impact of Tamoxifen Concentration on Breast Cancer. (n.d.). Worcester Polytechnic Institute. Retrieved from [Link]
-
Heath, D. D., et al. (2015). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers in Laboratory Medicine, 1(1), 1-6. [Link]
-
de Vries, Schipper, et al. (2021). Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer. Cancers, 13(22), 5809. [Link]
-
Antunes, M. V., et al. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 990, 119-128. [Link]
-
Li, S., et al. (2021). Development of single and multiplexing immunoassays for rapid detection and quantitation of amodiaquine in ACT drugs and rat serum. Malaria Journal, 20(1), 25. [Link]
-
Al-Attas, A. A., et al. (2023). New Electrochemical Sensors for Determination of Tamoxifen Based on Enhanced Polymer Nano Composite Deep Eutectic Solvent and Water Mixture as Ionophores. Analytical and Bioanalytical Electrochemistry, 15(4), 324-340. [Link]
-
Venzon Antunes, M., et al. (2013). Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 75, 194-200. [Link]
-
Madlensky, L., et al. (2011). Estimation of tamoxifen metabolite concentrations in the blood of breast cancer patients through CYP2D6 genotype activity score. Breast Cancer Research and Treatment, 125(2), 515-522. [Link]
-
Wang, Y., et al. (2022). Preparation of Monoclonal Antibody against Deoxynivalenol and Development of Immunoassays. Toxins, 14(8), 536. [Link]
-
Li, Y., et al. (2021). Electrochemical Sensors for Detection of Markers on Tumor Cells. Biosensors, 11(8), 263. [Link]
-
Antunes, M. V., et al. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots—Development, validation and clinical application during breast cancer adjuvant therapy. ResearchGate. [Link]
-
Najan, A. A., & Chakraborty, A. K. (2024). “Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. Frontiers in Health Informatics, 13(8). [Link]
-
BioVendor. (n.d.). Immunoassays. Retrieved from [Link]
-
Popa, D. E., et al. (2023). Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. Sensors, 23(21), 8783. [Link]
-
Moo-Puc, R. E., et al. (2019). Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients. Biomedical Chromatography, 33(4), e4462. [Link]
-
Sempionatto, J. R., et al. (2025). An Electrochemical Sensor for Tenofovir Monitoring. Advanced Materials Technologies. [Link]
-
van der Laken, C. J., et al. (2009). Development and Validation of an Anion-Exchange LC-UV Method for the Quantification and Purity Determination of the DNA Plasmid pDERMATT. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 337-344. [Link]
-
Heath, D. D., et al. (2025). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. ResearchGate. [Link]
-
Rocha, C. M., et al. (1989). Breast Cancer Metabolomics: From Analytical Platforms to Multivariate Data Analysis. A Review. Metabolites, 9(9), 175. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 18149-18156. [Link]
Sources
- 1. Estimation of tamoxifen metabolite concentrations in the blood of breast cancer patients through CYP2D6 genotype activity score - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volumetric Absorptive Microsampling as a New Biosampling Tool for Monitoring of Tamoxifen, Endoxifen, 4-OH Tamoxifen and N-Desmethyltamoxifen in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. Development and validation of an anion-exchange LC-UV method for the quantification and purity determination of the DNA plasmid pDERMATT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scitechnol.com [scitechnol.com]
- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 15. Analysis of Tamoxifen and its Metabolites in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 16. academic.oup.com [academic.oup.com]
- 17. GC-MS based comparative metabolomic analysis of MCF-7 and MDA-MB-231 cancer cells treated with Tamoxifen and/or Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunoassays | BioVendor Research and Diagnostics Products [biovendor.com]
- 19. Development of single and multiplexing immunoassays for rapid detection and quantitation of amodiaquine in ACT drugs and rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Monoclonal Antibody against Deoxynivalenol and Development of Immunoassays [mdpi.com]
- 21. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrochemical Sensors for Detection of Markers on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. New Electrochemical Sensors for Determination of Tamoxifen Based on Enhanced Polymer Nano Composite Deep Eutectic Solvent and Water Mixture as Ionophores [abechem.com]
- 25. researchgate.net [researchgate.net]
- 26. gcrsef.org [gcrsef.org]
- 27. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
